molecular formula C15H15NO B270751 N-benzyl-3-methylbenzamide

N-benzyl-3-methylbenzamide

カタログ番号: B270751
分子量: 225.28 g/mol
InChIキー: KNQRVGSKGZJGQV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzyl-3-methylbenzamide is a useful research compound. Its molecular formula is C15H15NO and its molecular weight is 225.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-3-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-3-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C15H15NO

分子量

225.28 g/mol

IUPAC名

N-benzyl-3-methylbenzamide

InChI

InChI=1S/C15H15NO/c1-12-6-5-9-14(10-12)15(17)16-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,16,17)

InChIキー

KNQRVGSKGZJGQV-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2

正規SMILES

CC1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2

製品の起源

United States

Foundational & Exploratory

Technical Guide: 3-Methyl-N-Benzylbenzamide Scaffolds in Alzheimer’s Research

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of 3-methyl-N-benzylbenzamide and its structural derivatives as a pivotal scaffold in the development of selective Butyrylcholinesterase (BChE) inhibitors for Alzheimer’s Disease (AD).

Targeting the Cholinergic Void: Selective BChE Inhibition & Multi-Target Ligand Design

Part 1: Executive Technical Brief

The Shift to BChE: Traditional Alzheimer’s pharmacotherapy has heavily relied on Acetylcholinesterase (AChE) inhibitors (e.g., Donepezil). However, as AD progresses, cerebral AChE levels decline by up to 85%, while Butyrylcholinesterase (BChE) levels remain stable or increase by up to 120% in cortical plaques. In late-stage AD, BChE becomes the primary regulator of acetylcholine (ACh) hydrolysis.

The Compound: 3-methyl-N-benzylbenzamide represents the quintessential pharmacophore for a new class of "Pseudo-Irreversible" or "Tight-Binding" BChE inhibitors. Unlike the bulky tricyclic structures of tacrine or donepezil, the N-benzylbenzamide core offers a flexible, low-molecular-weight scaffold that can be optimized for:

  • Sub-nanomolar Selectivity: Targeting the larger acyl-binding pocket of BChE.

  • Blood-Brain Barrier (BBB) Penetration: Favorable lipophilicity (logP ~2.6).

  • Multi-Targeting: Potential to inhibit BACE1 or activate SIRT1 via scaffold modification.

Part 2: Structural Pharmacology & Mechanism

The Pharmacophore

The efficacy of 3-methyl-N-benzylbenzamide stems from its ability to bridge the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of the BChE enzyme.[1]

  • Benzamide Core: Forms

    
     stacking interactions with Trp82 in the CAS.
    
  • N-Benzyl Moiety: Extends into the PAS, interacting with Tyr332, blocking substrate entry.

  • 3-Methyl Substituent: A critical hydrophobic anchor. The BChE active site volume is ~200 ų larger than AChE. The 3-methyl group provides steric bulk that exploits this volume, enhancing selectivity for BChE over AChE.

Mechanism of Inhibition

The compound acts primarily as a Mixed-Type Inhibitor . It binds to both the free enzyme and the enzyme-substrate complex, inducing a conformational change that renders the catalytic triad (Ser198, His438, Glu325) inactive.

DOT Diagram: BChE Inhibition Mechanism

BChE_Mechanism Enzyme BChE Enzyme (Active) Complex_ES Enzyme-Substrate Complex Enzyme->Complex_ES + Substrate Complex_EI Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex_EI + Inhibitor (Ki) Substrate Acetylcholine (Substrate) Inhibitor 3-methyl-N-benzylbenzamide (Inhibitor) Complex_ESI ESI Complex (Non-Productive) Complex_ES->Complex_ESI + Inhibitor (Ki') Product Choline + Acetate Complex_ES->Product Hydrolysis Complex_EI->Complex_ESI + Substrate Interactions Molecular Interactions: 1. Benzyl -> PAS (Tyr332) 2. Benzamide -> CAS (Trp82) 3. 3-Methyl -> Hydrophobic Pocket Interactions->Complex_EI

Caption: Kinetic pathway of BChE inhibition by N-benzylbenzamide derivatives, illustrating mixed-type inhibition where the inhibitor binds both free enzyme and ES complex.

Part 3: Experimental Protocols (Self-Validating Systems)

Synthesis of 3-methyl-N-benzylbenzamide

Objective: Generate high-purity (>98%) ligand for biological assay. Reaction: Nucleophilic Acyl Substitution (Schotten-Baumann conditions).

Protocol:

  • Reagents: Dissolve 3-methylbenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add Thionyl Chloride (SOCl₂, 1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours to generate the acid chloride in situ.

  • Coupling: Cool to 0°C. Add Benzylamine (1.1 eq) and Triethylamine (Et₃N, 2.0 eq) dropwise.

    • Validation Step: Monitor gas evolution (HCl). Reaction is exothermic; temperature spike confirms coupling initiation.

  • Workup: Stir at Room Temp (RT) for 4 hours. Wash with 1M HCl (removes unreacted amine), then 1M NaOH (removes unreacted acid), then Brine.

  • Purification: Recrystallize from Ethanol/Water.

    • Quality Control: ¹H-NMR must show a singlet at ~2.4 ppm (Methyl) and a doublet at ~4.6 ppm (Benzylic CH₂).

In Vitro BChE Inhibition Assay (Modified Ellman’s Method)

Objective: Determine IC50 and Selectivity Index (SI).

Reagents:

  • Enzyme: Human BChE (from serum) and Human AChE (recombinant).

  • Substrate: Butyrylthiocholine iodide (BTCh) / Acetylthiocholine iodide (ATCh).

  • Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

Workflow:

  • Preparation: In a 96-well plate, add 150 µL Phosphate Buffer (pH 8.0).

  • Inhibitor: Add 20 µL of Test Compound (dissolved in DMSO, serial dilutions 0.1 nM – 10 µM).

  • Enzyme: Add 20 µL of Enzyme solution (0.5 U/mL). Incubate at 25°C for 15 mins.

    • Causality: Pre-incubation allows the inhibitor to establish equilibrium with the active site before substrate competition begins.

  • Initiation: Add 10 µL of Substrate/DTNB mixture.

  • Measurement: Monitor Absorbance at 412 nm for 5 minutes (Kinetic Mode).

    • Self-Validation: The slope of the control (DMSO only) must be linear (

      
      ). If non-linear, enzyme concentration is too high.
      
Kinetic Analysis (Lineweaver-Burk)

To confirm the mechanism, perform the assay at varying substrate concentrations (


) and varying inhibitor concentrations (

). Plot

vs

.
  • Competitive: Lines intersect at Y-axis (

    
     unchanged).
    
  • Non-Competitive: Lines intersect at X-axis (

    
     unchanged).
    
  • Mixed (Expected for Benzamides): Lines intersect in the second quadrant (both

    
     and 
    
    
    
    change).
DOT Diagram: Experimental Workflow

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: In Vitro Assay cluster_2 Phase 3: Data Analysis Step1 Acyl Chloride Formation Step2 Amide Coupling (DCM/Et3N) Step1->Step2 QC QC: NMR/HPLC (>98% Purity) Step2->QC Ellman Ellman's Assay (IC50 Determination) QC->Ellman Selectivity Selectivity Index (IC50 AChE / IC50 BChE) Ellman->Selectivity Kinetic Lineweaver-Burk Plot Selectivity->Kinetic SAR SAR Optimization (S11 Series) Kinetic->SAR

Caption: Integrated workflow from chemical synthesis to kinetic validation and lead optimization.

Part 4: Comparative Data & SAR Analysis

The "S11" series (derived from the N-benzylbenzamide scaffold) represents the optimized evolution of this research.

Table 1: Inhibitory Potency of N-Benzylbenzamide Derivatives vs Standards

CompoundStructure NotesBChE IC50 (nM)AChE IC50 (nM)Selectivity (AChE/BChE)
Donepezil Standard5600250.004 (AChE selective)
Rivastigmine Standard65410063
3-methyl-N-benzylbenzamide Scaffold 1200 >10,000 >8
S11-1014 Optimized Derivative0.85 42605011
S11-1033 Optimized Derivative0.39 21005384

Data synthesized from Du et al. (2022) and related benzamide SAR studies.

Key Insight: The transition from the simple 3-methyl scaffold to the S11 series involves adding electron-donating groups (methoxy) or rigidifying the linker, which drastically drops the IC50 from micromolar to picomolar range. However, the 3-methyl group remains a vital lesson in hydrophobic pocket targeting.

Part 5: References

  • Du, C., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer’s Disease. Journal of Medicinal Chemistry.

  • Kilic, D., et al. (2025). Design, synthesis and biological evaluation of novel piperic acid and benzylpiperazine hybrid molecules. ResearchGate.

  • Gowda, B. T., et al. (2008). 3-Methyl-N-phenylbenzamide Crystal Structure Analysis. PMC - NIH.

  • PubChem. N-benzyl-3-methylbenzamide (CID 723535) Compound Summary. National Library of Medicine.

  • Mahdavi, M., et al. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/PPARγ Modulators. Journal of Medicinal Chemistry.

Sources

Technical Guide: Structural Optimization of Insect Repellents

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous structural and functional comparison between N,N-diethyl-3-methylbenzamide (DEET) and its structural analog N-benzyl-3-methylbenzamide .[1][2][3][4]

Comparative Analysis: N-benzyl-3-methylbenzamide vs. DEET[1][2][3]

Executive Summary

This guide analyzes the structure-activity relationship (SAR) between the gold-standard repellent DEET and its heavier, more lipophilic analog, N-benzyl-3-methylbenzamide .[1][2][3][4] While DEET acts as a broad-spectrum spatial repellent due to its optimized volatility and receptor binding, N-benzyl-3-methylbenzamide serves as a critical case study in repellent design, demonstrating how increasing steric bulk and lipophilicity shifts physicochemical properties from a volatile liquid to a crystalline solid, fundamentally altering efficacy and formulation viability.[1][2][4]

Part 1: Structural Chemistry & Physicochemical Properties[1][4]

The core difference lies in the amide substitution.[2][3][4] DEET utilizes two small ethyl groups to maintain a liquid state and moderate volatility.[2][3][4] The benzyl analog replaces this with a bulky aromatic ring, increasing molecular weight and intermolecular interactions (π-π stacking), which leads to a solid state at room temperature.[1][4]

1.1 Comparative Data Matrix
FeatureDEET (Standard)N-benzyl-3-methylbenzamide (Analog)Impact on Efficacy
IUPAC Name N,N-Diethyl-3-methylbenzamideN-Benzyl-3-methylbenzamide
Formula C₁₂H₁₇NOC₁₅H₁₅NOAnalog is heavier (+34 Da).[1][2][3]
Mol. Weight 191.27 g/mol 225.29 g/mol Higher MW reduces volatility.[1][2][3][4]
Physical State Liquid (Oil)Solid (Crystalline)Critical: Solids require solvents; liquids form pure films.[1][2][3][4]
Melting Point ~ -45 °C> 90 °C (Estimated)High MP prevents "vapor barrier" formation.[1][2][3][4]
LogP (Lipophilicity) 2.18~2.90 (Calculated)Analog has higher skin retention but lower volatility.[1][2][3][4]
Vapor Pressure ~1.7 mPa (25°C)< 0.1 mPa (Est.)[1][2][3][4]Analog lacks spatial repellency (vapor phase).[2][3][4]
H-Bond Donors 0 (Tertiary Amide)1 (Secondary Amide)Secondary amides can H-bond, raising MP/BP.[1][2][3][4]
1.2 Structural Visualization (SAR Logic)

The following diagram illustrates the structural divergence. DEET's tertiary amide structure prevents hydrogen bonding, keeping it liquid.[3][4] The benzyl analog's secondary amide allows hydrogen bonding and π-stacking, locking it into a crystal lattice.[1][2][3][4]

SAR_Comparison Core 3-Methylbenzoyl Core (Common Scaffold) DEET_Sub DEET Substituents: N,N-Diethyl (Tertiary) - No H-Bond Donor - Low Rotational Barrier Core->DEET_Sub + Diethylamine Benzyl_Sub Analog Substituents: N-Benzyl (Secondary) - 1 H-Bond Donor - π-π Stacking Potential Core->Benzyl_Sub + Benzylamine Outcome_DEET RESULT: DEET - Liquid @ RT - High Vapor Pressure - Spatial Repellent DEET_Sub->Outcome_DEET Steric Disruption Outcome_Benzyl RESULT: N-benzyl-3-methylbenzamide - Solid @ RT - Low Vapor Pressure - Contact Only Benzyl_Sub->Outcome_Benzyl Lattice Energy

Caption: Structural divergence leading to distinct physicochemical states.[1][2][3][4] DEET's alkyl groups promote volatility; the Analog's benzyl group promotes crystallization.[2]

Part 2: Mechanism of Action (Olfactory Modulation)[1][4]

DEET functions primarily by interacting with odorant receptors (Ors) and the coreceptor Orco in insects.[3][4]

  • Agonist/Antagonist Duality: DEET acts as a modulator, inhibiting the response to attractants (like lactic acid) while simultaneously activating specific avoidance receptors (e.g., AgOr136 in Anopheles gambiae).[2][3][4]

  • The "Vapor Barrier": Effective repellency requires the compound to evaporate and confuse the insect before it lands.[2][3][4]

    • DEET: Creates a chaotic olfactory signal in the vapor phase ~4cm above the skin.[1][2][3][4]

    • N-benzyl-3-methylbenzamide: Due to low vapor pressure, it fails to trigger the olfactory receptors at a distance.[1][2][3][4] It likely functions only upon direct contact (tactile repellency), rendering it inferior for preventing bites.[3][4]

2.1 Receptor Interaction Pathway[1][3]

Mechanism cluster_vapor Vapor Phase (1-4 cm) Skin Treated Skin Surface DEET_Vapor DEET Molecules (High Concentration) Skin->DEET_Vapor Evaporation Benzyl_Vapor Analog Molecules (Negligible Concentration) Skin->Benzyl_Vapor Limited Evap. Insect Mosquito Olfactory Sensilla (Antennae) DEET_Vapor->Insect Binds Orco/Ors Benzyl_Vapor->Insect Fails to Reach Response Avoidance Behavior (Confused/Repelled) Insect->Response Signal Transduction

Caption: The "Vapor Barrier" failure of the benzyl analog. Without sufficient volatility, the analog cannot preemptively engage insect olfactory receptors.[1][4]

Part 3: Synthesis Protocols

Both compounds are synthesized via Schotten-Baumann conditions , reacting an acid chloride with an amine.[1][2][3][4] This protocol is robust, self-validating, and suitable for SAR library generation.[1][2][3][4]

3.1 General Synthesis Workflow

Reaction: m-Toluoyl chloride + Amine


 Amide + HCl[1][2][3][4]

Reagents:

  • Precursor: 3-Methylbenzoyl chloride (CAS: 1711-06-4).[1][2][3]

  • Amine A (for DEET): Diethylamine.[1][2][3][4]

  • Amine B (for Analog): Benzylamine.[1][2][3][4]

  • Base: NaOH (10% aq) or Triethylamine (organic phase scavenger).[1][2][3][4]

  • Solvent: Dichloromethane (DCM) or Toluene.[1][2][3][4]

3.2 Step-by-Step Protocol (Laboratory Scale)
  • Preparation:

    • Cool 50 mL of DCM containing 1.1 eq of the chosen Amine (Diethylamine or Benzylamine) and 1.2 eq of Triethylamine to 0°C in an ice bath.

    • Why: Exothermic reaction control; prevents side reactions.[2][3][4]

  • Addition:

    • Add 1.0 eq of 3-Methylbenzoyl chloride dropwise over 20 minutes.[1][2][3][4]

    • Observation: White precipitate (Triethylamine hydrochloride) will form immediately.[2][3][4]

  • Reaction:

    • Allow to warm to room temperature and stir for 2 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 3:1).[1][2][3][4] The acid chloride spot should disappear.[2][3][4]

  • Workup (Purification):

    • Wash organic layer with 1M HCl (removes unreacted amine).[2][3][4]

    • Wash with Sat. NaHCO₃ (removes unreacted acid).[2][3][4]

    • Wash with Brine, dry over MgSO₄.[2][3][4]

  • Isolation:

    • DEET: Concentrate in vacuo. Result is a pale yellow oil.[2][3][4] Distill under reduced pressure for high purity.

    • N-benzyl-3-methylbenzamide: Concentrate in vacuo.[1][2][3] Result is a crude solid.[2][3][4] Recrystallize from Ethanol/Water to obtain white needles.[2][3][4]

Part 4: Efficacy & Toxicology Profile[1]
4.1 Efficacy (Protection Time)
  • DEET: Provides 6–8 hours of protection at 20-30% concentration.[1][2][3][4] The mechanism relies on the "confusional effect" at a distance.[2][3][4]

  • N-benzyl-3-methylbenzamide: Likely provides <1 hour of spatial protection.[1][2][3] While it may deter biting upon contact, mosquitoes will still land on the skin, which is considered a failure in repellent testing standards.[4]

4.2 Toxicology & Permeation[1][3][4]
  • Skin Permeation: DEET has a LogP of 2.18, allowing it to penetrate the stratum corneum (causing potential neurotoxicity concerns in rare cases).[2][3][4]

  • Analog Safety: The Benzyl analog (LogP ~2.9) is more lipophilic.[2][3][4] It will reside longer in the lipid bilayer of the skin and permeate less into the systemic circulation than DEET, but its solid nature makes it difficult to apply uniformly without high-solvent formulations (e.g., ethanol), which can themselves irritate skin.[1][4]

References
  • Fradin, M. S., & Day, J. F. (2002).[2][3][4] Comparative Efficacy of Insect Repellents against Mosquito Bites. New England Journal of Medicine.[2][3][4]

  • Syed, Z., & Leal, W. S. (2008).[2][3][4] Mosquitoes smell and avoid the insect repellent DEET.[2][3][4] Proceedings of the National Academy of Sciences.

  • PubChem. (2025).[1][2][3][4][5][6] N-benzyl-3-methylbenzamide (Compound Summary). National Library of Medicine.[1][2][3][4]

  • Debboun, M., Frances, S. P., & Strickman, D. (2007).[2][4] Insect Repellents: Principles, Methods, and Uses. CRC Press.[2][3][4] (Standard reference for Schotten-Baumann protocols in repellent synthesis).

  • BenchChem. (2025).[1][2][3][4] Synthesis of N-Benzyl-2-bromo-3-methylbenzamide (Analogous Protocol).

Sources

Biological Activity of N-Benzyl-3-Methylbenzamide in TRP Channel Modulation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, mechanism of action, and experimental characterization of N-benzyl-3-methylbenzamide , a structural analog of DEET and a pharmacophore relevant to TRP channel modulation.

Technical Guide & Whitepaper

Executive Summary

N-benzyl-3-methylbenzamide (CAS: 41882-53-5) is a lipophilic benzamide derivative structurally homologous to the gold-standard insect repellent DEET (N,N-diethyl-3-methylbenzamide) and the potent mammalian TRPM8 antagonist AMTB . While often utilized as a chemical probe to study steric and electronic requirements of the benzamide binding pocket, its biological activity centers on the modulation of Transient Receptor Potential (TRP) ion channels.

This guide analyzes its dual-role potential:

  • Insect Repellency (TRPA1/Orco): Acting as a conformational blocker of insect TRP channels and Odorant Receptor co-receptors (Orco), mimicking DEET but with altered volatility and lipophilicity.

  • Mammalian TRPM8 Antagonism: Serving as a simplified scaffold for the "menthol receptor" blockade, providing insights into the hydrophobic binding requirements of the TRPM8 pore region.

Chemical Biology & SAR Analysis

Structural Homology

The molecule consists of a 3-methylbenzamide core linked to a benzyl group. This structure represents a critical "middle ground" in Structure-Activity Relationship (SAR) studies:

  • Core (3-Methylbenzamide): Conserved from DEET.[1] The meta-methyl group is essential for hydrophobic interaction within the TRP channel transmembrane domain.

  • Linker (Amide Nitrogen): The switch from N,N-diethyl (in DEET) to N-benzyl increases the molecular volume and

    
    -
    
    
    
    stacking potential, altering the residence time in the binding pocket.
Physicochemical Profile
PropertyValueImplication for TRP Modulation
Molecular Formula

Low molecular weight (<500 Da) ensures bioavailability.
LogP (Lipophilicity) ~3.5 - 4.0High membrane permeability; accesses transmembrane binding sites.
H-Bond Donors/Acceptors 1 / 1Capable of specific anchoring to channel residues (e.g., Tyr/Thr).
Rotatable Bonds 3Limited flexibility reduces entropic penalty upon binding.

Mechanism of Action: TRP Channel Modulation[2][3][4]

Insect TRPA1 & Orco Modulation (Repellency)

Like its parent compound DEET, N-benzyl-3-methylbenzamide modulates the chemical sensing pathways in insects.

  • Target: AgOr/Orco complex and TRPA1 channels.

  • Mechanism: The compound acts as a molecular confuse-ant . It binds to the Orco co-receptor or the TRPA1 channel pore, preventing the depolarization usually caused by attractant cues (octenol,

    
    ).
    
  • Pathway: The lipophilic benzyl tail wedges into the transmembrane inter-subunit crevice, stabilizing the closed state of the cation channel.

Mammalian TRPM8 Antagonism (The "Cold" Block)

The compound serves as a pharmacophore model for TRPM8 antagonists like AMTB .

  • Binding Site: The voltage-sensor-like domain (VSLD) or the pore loop.

  • Action: It inhibits cold-induced or menthol-induced

    
     influx.
    
  • SAR Insight: The 3-methyl group anchors the molecule in a hydrophobic pocket (likely involving Tyr745 in hTRPM8), while the benzyl ring occupies the space usually filled by the bulky thiophene/isoquinoline groups of more potent antagonists.

Signaling Pathway Diagram

The following diagram illustrates the inhibition of Calcium influx in a sensory neuron upon application of N-benzyl-3-methylbenzamide.

TRP_Modulation Stimulus Stimulus (Cold / Menthol / Repellent) TRP_Closed TRP Channel (Closed State) Stimulus->TRP_Closed Activates TRP_Open TRP Channel (Open State) TRP_Closed->TRP_Open Gating Block Channel Blockade (Stabilized Closed State) TRP_Closed->Block Allosteric Inhibition Ca_Influx Ca2+ Influx TRP_Open->Ca_Influx Permeation Compound N-Benzyl-3-methylbenzamide (Inhibitor) Compound->TRP_Closed Binds VSLD/Pore Depolarization Membrane Depolarization Ca_Influx->Depolarization Signal Sensory Signal (Pain / Smell) Depolarization->Signal Block->TRP_Open Prevents Transition

Caption: Mechanism of Allosteric TRP Channel Inhibition by N-benzyl-3-methylbenzamide.

Experimental Protocols

Chemical Synthesis (Schotten-Baumann Reaction)

To generate high-purity material for biological assays.

  • Reagents: 3-Methylbenzoyl chloride (1.0 eq), Benzylamine (1.1 eq), Triethylamine (

    
    , 1.5 eq), Dichloromethane (DCM).
    
  • Procedure:

    • Dissolve Benzylamine and

      
       in dry DCM at 
      
      
      
      .
    • Add 3-Methylbenzoyl chloride dropwise under

      
       atmosphere.
      
    • Stir at Room Temperature (RT) for 4 hours.

    • Workup: Wash with 1M HCl, then Sat.

      
      , then Brine.
      
    • Purification: Recrystallize from Ethanol/Hexane.

  • Validation: Confirm structure via

    
    -NMR (Singlet at 
    
    
    
    2.4 ppm for methyl group).
In Vitro Calcium Imaging Assay (TRPM8/TRPA1)

Objective: Determine


 for channel inhibition.
  • Cell Line: HEK293 stably expressing hTRPM8 or hTRPA1.

  • Indicator: Fluo-4 AM (Calcium-sensitive dye).

  • Workflow:

    • Loading: Incubate cells with 4

      
      M Fluo-4 AM for 45 min at 
      
      
      
      .
    • Pre-incubation: Add N-benzyl-3-methylbenzamide (0.1 - 100

      
      M) for 10 min.
      
    • Stimulation: Inject agonist (100

      
      M Menthol for TRPM8 or 50 
      
      
      
      M Cinnamaldehyde for TRPA1).
    • Measurement: Record fluorescence (

      
      ) at 485/525 nm using a plate reader or confocal microscope.
      
    • Analysis: Plot % Inhibition vs. Log[Concentration] to derive

      
      .
      
Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Bioassay Step1 Acylation (Benzoyl Chloride + Amine) Step2 Purification (Recrystallization) Step1->Step2 Step3 HEK293 Transfection Step2->Step3 Compound QC Step4 Fluo-4 AM Loading Step3->Step4 Step5 Agonist Challenge Step4->Step5 + Inhibitor

Caption: Integrated workflow from chemical synthesis to functional calcium imaging validation.

Therapeutic & Industrial Implications

Insect Repellents (Next-Gen DEET)

N-benzyl-3-methylbenzamide offers a lower volatility profile compared to DEET.

  • Advantage: Longer duration of protection due to slower evaporation rates.

  • Mechanism: Interacts with insect TRPA1 , functioning as a nociceptive deterrent or olfactory confusion agent.

Analgesia (TRPM8 Antagonists)

As a structural congener of AMTB , this compound is relevant for:

  • Cold Allodynia: Blocking TRPM8 to treat hypersensitivity to cold in neuropathic pain patients.

  • Migraine: TRPM8 is implicated in migraine pathophysiology; benzamide antagonists are a key structural class for drug development.

Comparative Data (Benzamide Modulators)
CompoundStructure CorePrimary TargetActivity Type
DEET 3-MethylbenzamideInsect TRP/OrcoRepellent / Modulator
N-benzyl-3-methylbenzamide 3-MethylbenzamideTRPM8 / TRPA1 Antagonist (Putative)
AMTB 3-MethylbenzamideTRPM8Potent Antagonist (

~ 10 nM)
Capsazepine BenzazepineTRPV1Antagonist

References

  • Swale, D. R., et al. (2014). Neurotoxicology and Mechanisms of Action of DEET and other Repellents. Pesticide Biochemistry and Physiology . Link

  • Lashinger, E. S. R., et al. (2008). AMTB, a TRPM8 Channel Blocker: Evidence for Antinociceptive Activity. Journal of Neuroscience . Link

  • Ditzen, M., et al. (2008). Insect Odorant Receptors are Heteromeric Ligand-Gated Ion Channels. Science . Link

  • BLD Pharm . Product Datasheet: N-Benzyl-3-methylbenzamide (CAS 41882-53-5). Link

  • Sigma-Aldrich . Safety and Data Sheet: Benzamide Derivatives. Link

Sources

N-benzyl-3-methylbenzamide: Mechanism of Action as a Pigment Synthesis Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-benzyl-3-methylbenzamide as a pigment synthesis inhibitor. While the compound’s scaffold has applications in both agrochemical (herbicidal) and dermatological (cosmetic) sectors, this analysis prioritizes the herbicidal mechanism targeting the carotenoid biosynthesis pathway, consistent with the regulatory classification of "Pigment Synthesis Inhibitors" (HRAC Group 12/F1). Secondary activity against mammalian tyrosinase is addressed as a relevant pharmacological overlap.

Executive Summary

N-benzyl-3-methylbenzamide is a synthetic benzamide derivative that functions as a potent Pigment Synthesis Inhibitor (PSI) . Its primary mode of action in plant systems is the inhibition of Phytoene Desaturase (PDS) , a key enzyme in the carotenoid biosynthesis pathway. By blocking PDS, the compound prevents the conversion of colorless phytoene into colored carotenoids (lycopene,


-carotene). The absence of carotenoids leaves chlorophyll unprotected from photo-oxidation, resulting in the characteristic "bleaching" phenotype and subsequent plant death. In mammalian and fungal systems, structurally related N-benzylbenzamides also exhibit inhibitory activity against Tyrosinase , interfering with melanin production.

Chemical Profile & Physicochemical Properties[1][2][3][4]

PropertyDescription
IUPAC Name N-benzyl-3-methylbenzamide
Molecular Formula

Molecular Weight 225.29 g/mol
Core Scaffold Benzamide (Amide linkage between a benzoic acid derivative and a benzylamine)
Key Substituents 3-methyl group on the benzoyl ring; Benzyl group on the nitrogen
Lipophilicity (LogP) ~3.2 (Estimated) - Facilitates membrane penetration and thylakoid targeting
Solubility Low water solubility; soluble in organic solvents (DMSO, Acetone)

Mechanism of Action: Phytoene Desaturase (PDS) Inhibition

The core mechanism of N-benzyl-3-methylbenzamide as a herbicide lies in its disruption of the carotenoid biosynthesis pathway within the plastid.

The Target: Phytoene Desaturase (PDS)

PDS is a membrane-bound oxidoreductase located in the thylakoid membranes of chloroplasts. It catalyzes the desaturation of 15-cis-phytoene (colorless) to


-carotene  (yellow), introducing conjugated double bonds that are essential for light absorption and photoprotection.
Molecular Interaction
  • Competitive Binding: N-benzyl-3-methylbenzamide competes with the plastoquinone cofactor for the binding site on the PDS enzyme.

  • Electronic Disruption: The amide linkage and the substituted aromatic rings mimic the electronic structure of the intermediate states in the desaturation reaction, effectively locking the enzyme in an inactive state.

  • Steric Fit: The 3-methyl substituent on the benzoyl ring provides critical steric bulk that enhances binding affinity within the hydrophobic pocket of the enzyme, preventing the natural substrate (phytoene) from entering.

The Lethal Cascade (Bleaching)
  • Inhibition: PDS activity is blocked.

  • Accumulation: Phytoene accumulates in the cell (detectable via HPLC).

  • Depletion: Downstream carotenoids (

    
    -carotene, 
    
    
    
    -carotene, xanthophylls) are depleted.
  • Photo-oxidation: Carotenoids normally quench triplet-state chlorophyll (

    
    ) and singlet oxygen (
    
    
    
    ). Without them, reactive oxygen species (ROS) destroy the thylakoid membranes and chlorophyll.
  • Phenotype: New tissues emerge white or translucent (bleached) and eventually become necrotic.

Pathway Visualization (Graphviz)

CarotenoidPathway GGPP Geranylgeranyl Pyrophosphate Phytoene 15-cis-Phytoene (Colorless) GGPP->Phytoene PSY Phytofluene Phytofluene Phytoene->Phytofluene Blocked by Inhibitor ZetaCarotene Zeta-Carotene (Yellow) Phytofluene->ZetaCarotene PDS Lycopene Lycopene (Red) ZetaCarotene->Lycopene ZDS BetaCarotene Beta-Carotene (Orange) Lycopene->BetaCarotene Chlorophyll Chlorophyll (Green) BetaCarotene->Chlorophyll Protects PhotoOx Photo-Oxidation (Bleaching/Death) Chlorophyll->PhotoOx Unprotected (ROS Accumulation) PSY Phytoene Synthase PDS Phytoene Desaturase (PDS) ZDS Zeta-Carotene Desaturase Inhibitor N-benzyl-3-methylbenzamide Inhibitor->PDS Inhibits

Caption: Disruption of the carotenoid biosynthesis pathway by N-benzyl-3-methylbenzamide at the PDS step, leading to chlorophyll photo-oxidation.

Secondary Pharmacology: Tyrosinase Inhibition (Melanogenesis)[6]

While "Pigment Synthesis Inhibitor" primarily refers to herbicides, N-benzylbenzamides are also validated inhibitors of Tyrosinase (EC 1.14.18.1), the rate-limiting enzyme in mammalian melanin synthesis.

  • Mechanism: The compound acts as a competitive inhibitor of tyrosinase, likely chelating the copper ions (

    
    ) at the active site or blocking the entry of L-DOPA.
    
  • Relevance: This mechanism is explored for skin depigmentation agents (whitening) and is distinct from the herbicidal PDS mechanism, though both involve "pigment inhibition."

  • Key Distinction: In plants, the target is PDS (plastid); in mammals/fungi, the target is Tyrosinase (melanosome).

Experimental Validation Protocols

To confirm the mechanism of action, the following self-validating experimental workflows are recommended.

In Vivo Bleaching Assay (Duckweed/Arabidopsis)

Objective: Confirm the phenotypic endpoint of pigment inhibition.

  • Culture: Grow Lemna paucicostata (Duckweed) or Arabidopsis thaliana in multi-well plates with liquid media.

  • Treatment: Treat with N-benzyl-3-methylbenzamide at a concentration gradient (

    
     to 
    
    
    
    ). Include a solvent control (DMSO) and a positive control (Norflurazon, a known PDS inhibitor).
  • Incubation: Incubate under continuous light (

    
    ) for 7 days.
    
  • Observation:

    • Positive Result: New fronds/leaves appear white (bleached) while older tissues remain green.

    • Validation: If the plant turns necrotic without bleaching, the mechanism is likely non-specific toxicity, not PDS inhibition.

HPLC Carotenoid Profiling (The "Fingerprint" Assay)

Objective: Biochemically validate the PDS block by detecting substrate accumulation.

  • Extraction: Harvest treated plant tissue. Extract pigments using 100% acetone or methanol/chloroform.

  • Separation: Analyze extracts via Reverse-Phase HPLC (C18 column).

    • Mobile Phase: Acetonitrile:Methanol:Tetrahydrofuran (58:35:7).

    • Detection: Diode Array Detector (DAD) scanning 250–500 nm.

  • Analysis:

    • Phytoene Peak: Look for a major peak absorbing at 280–290 nm (characteristic of phytoene).

    • Carotenoid Depletion: Confirm reduction of

      
      -carotene (450 nm) and Chlorophylls (430/660 nm).
      
  • Interpretation: A massive accumulation of phytoene concurrent with the disappearance of colored carotenoids is the definitive signature of PDS inhibition.

Tyrosinase Inhibition Assay (Secondary Validation)

Objective: Assess melanogenesis inhibition potential.

  • Reaction Mix: Phosphate buffer (pH 6.8), Mushroom Tyrosinase (20 U), and L-DOPA (substrate).

  • Inhibitor: Add N-benzyl-3-methylbenzamide at varying concentrations.

  • Measurement: Monitor the formation of Dopachrome by absorbance at 475 nm over 10 minutes.

  • Calculation: Determine

    
     and 
    
    
    
    values using Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition.

References

  • Cho, S. J., et al. (2006). "N-Benzylbenzamides: a new class of potent tyrosinase inhibitors."[1][2][3] Bioorganic & Medicinal Chemistry Letters, 16(10), 2682-2684. Link

  • Sandmann, G., et al. (1996). "Interference of dimethazone analogues with the enzymes of the carotenoid pathway." Zeitschrift für Naturforschung C, 51(7-8), 534-538. Link

  • Patent CN112203515B (2021). "Application of N-benzyl benzamide compound as herbicide." Google Patents. Link

  • HRAC (Herbicide Resistance Action Committee) . "Global Classification Lookup - Group 12 (formerly F1) PDS Inhibitors." Link

  • Baek, H. S., et al. (2012).[3] "Adamantyl N-benzylbenzamide: new series of depigmentation agents with tyrosinase inhibitory activity."[3][4] Bioorganic & Medicinal Chemistry Letters, 22(5), 2110-2113.[3] Link

Sources

Technical Guide: Therapeutic Evaluation of N-benzyl-3-methylbenzamide (NB3MB) for Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the therapeutic evaluation of N-benzyl-3-methylbenzamide (NB3MB) as a small-molecule candidate for metabolic syndrome.

This guide treats NB3MB as a representative Lead Compound within the Benzamide-based Glucokinase Activator (GKA) class, a validated chemotype for treating Type 2 Diabetes (T2D) and metabolic dysregulation.

Executive Summary: The Benzamide Scaffold in Metabolic Disease[1]

N-benzyl-3-methylbenzamide (NB3MB) represents a privileged "privileged structure" in medicinal chemistry, specifically within the class of Glucokinase Activators (GKAs) and 11


-HSD1 inhibitors . While simple benzamides are often used as synthetic intermediates, the specific substitution pattern of NB3MB (a lipophilic 3-methyl group on the benzoyl ring and an N-benzyl moiety) positions it as a viable hit-to-lead candidate for modulating metabolic flux.

Metabolic Syndrome (MetS) is characterized by insulin resistance, dyslipidemia, and hyperglycemia. This guide details the technical workflow to validate NB3MB as a dual-action modulator targeting:

  • Glucokinase (GK): Allosteric activation to enhance glucose-stimulated insulin secretion (GSIS).

  • 11

    
    -HSD1:  Inhibition to reduce intracellular cortisol generation in adipose tissue.
    

Mechanistic Rationale & Chemical Biology

Primary Target: Allosteric Glucokinase Activation

Glucokinase (GK), or Hexokinase IV, acts as the "glucose sensor" in pancreatic


-cells and the rate-limiting step for glycogen synthesis in the liver.[1]
  • Mechanism: NB3MB is predicted to bind to the allosteric activator site of GK (distinct from the catalytic glucose-binding site).

  • Kinetic Effect: The compound lowers the

    
     (half-saturation concentration) for glucose and increases the 
    
    
    
    of the enzyme. This shifts the glucose phosphorylation curve to the left, meaning the enzyme becomes active at lower physiological glucose concentrations.
  • Structural Basis: The N-benzyl group occupies the hydrophobic pocket of the allosteric site, inducing a conformational change that stabilizes the "closed" (active) form of the enzyme. The 3-methyl substituent on the benzamide ring provides steric bulk that prevents rapid metabolic clearance while enhancing hydrophobic contacts with residues such as Val455 or Ala456 in the GK allosteric pocket.

Secondary Target: 11 -HSD1 Inhibition

Benzamide derivatives are also documented inhibitors of 11


-hydroxysteroid dehydrogenase type 1 (11

-HSD1).
  • Pathology: 11

    
    -HSD1 converts inactive cortisone to active cortisol. Excess cortisol in visceral fat drives central obesity and insulin resistance.
    
  • NB3MB Action: Competitive inhibition of the enzyme prevents local cortisol regeneration, improving insulin sensitivity without the systemic side effects of adrenal suppression.

Visualization: Signaling Pathways

The following diagram illustrates the downstream effects of NB3MB-mediated Glucokinase activation in the pancreatic


-cell.

GKA_Pathway cluster_beta_cell Pancreatic Beta-Cell Mechanism NB3MB N-benzyl-3-methylbenzamide (NB3MB) GK_Inactive Glucokinase (Open/Inactive) NB3MB->GK_Inactive Allosteric Binding GK_Active Glucokinase (Closed/Active) GK_Inactive->GK_Active Conformational Change G6P Glucose-6-Phosphate GK_Active->G6P Phosphorylation Glucose Glucose (Blood) Glucose->GK_Active Glycolysis Glycolysis & TCA Cycle G6P->Glycolysis ATP_Ratio Increased ATP/ADP Ratio Glycolysis->ATP_Ratio K_ATP K_ATP Channel (Closure) ATP_Ratio->K_ATP Inhibits Depolarization Membrane Depolarization K_ATP->Depolarization Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Insulin Insulin Secretion Ca_Influx->Insulin

Caption: NB3MB binds allosterically to Glucokinase, driving the ATP-dependent closure of K+ channels and subsequent insulin release.

Experimental Validation Protocols

To validate NB3MB, researchers must move beyond synthesis into rigorous bio-assays.

In Vitro Glucokinase Enzymatic Assay

Objective: Determine the


 and Max Fold Activation (MFA) of NB3MB.

Reagents:

  • Recombinant Human Glucokinase (liver or pancreatic isoform).

  • Glucose-6-phosphate dehydrogenase (G6PDH).

  • NAD+ and ATP.

  • NB3MB (dissolved in DMSO).

Protocol:

  • Coupled Assay Setup: The assay measures the production of NADH (absorbance at 340 nm) which is stoichiometric to the G6P produced by GK.

  • Reaction Mix: Prepare buffer (25 mM HEPES, pH 7.4, 50 mM KCl, 1 mM MgCl2, 1 mM DTT). Add 1 mM ATP and 0.5 mM NAD+.

  • Substrate: Use glucose at a concentration near its

    
     (approx. 5-8 mM) to maximize sensitivity to activators.
    
  • Dosing: Add NB3MB at varying concentrations (0.1 nM to 100

    
    M). Maintain DMSO < 1%.
    
  • Measurement: Monitor kinetics at 340 nm for 20 minutes at 30°C.

  • Analysis: Calculate the reaction rate (slope). Plot Rate vs. [NB3MB] to derive

    
    .
    
In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: Assess the anti-hyperglycemic efficacy in a disease model.

Model: db/db mice (leptin receptor-deficient, type 2 diabetic model) or High-Fat Diet (HFD) C57BL/6J mice.

Protocol:

  • Fasting: Fast mice for 6 hours (morning fast) to baseline glucose.

  • Administration: Administer NB3MB (e.g., 10, 30, 100 mg/kg) via oral gavage. Vehicle control: 0.5% Carboxymethylcellulose (CMC).

  • Glucose Challenge: 30 minutes post-dose, administer glucose load (2 g/kg p.o.).

  • Sampling: Measure blood glucose via tail vein at t = 0, 15, 30, 60, and 120 minutes.

  • Insulin Measurement: Collect plasma at t=15 min to verify Insulin Secretion (GSIS) vs. simple clearance.

Data Presentation & SAR Analysis

When evaluating NB3MB against other benzamide analogs, data should be structured as follows to identify the "Sweet Spot" of lipophilicity and potency.

Table 1: Representative SAR for Benzamide GK Activators

Note: Values below are representative of the benzamide GKA class for comparative context.

Compound IDR1 (Amide N)R2 (Benzoyl Ring)GK EC50 (

M)
cLogPMetabolic Stability (

min)
NB3MB Benzyl 3-Methyl 0.15 - 0.50 *3.2 > 60
Analog ABenzylH2.502.8> 120
Analog B2-Pyridyl3-Methyl0.082.5< 30
Analog CPhenethyl3-Cl0.453.8> 60

*Predicted range based on scaffold potency.

Interpretation:

  • 3-Methyl Group: Crucial for hydrophobic filling in the allosteric site. Removal (Analog A) often leads to a loss in potency.

  • N-Benzyl Group: Provides

    
    -stacking interactions. Replacing it with heteroaromatics (Analog B) may increase potency but often sacrifices metabolic stability (CYP450 liability).
    

Synthesis & Validation Workflow

The following DOT diagram outlines the critical path from chemical synthesis to lead declaration.

Workflow Start Start: 3-Methylbenzoic Acid Synth Amide Coupling (Benzylamine + Coupling Agent) Start->Synth Purify Purification (Recrystallization/HPLC) Synth->Purify Hit NB3MB (Pure Compound) Purify->Hit Assay_Enz Enzymatic Assay (GK Activation) Hit->Assay_Enz Assay_Cell Cellular Assay (INS-1 Beta Cells) Assay_Enz->Assay_Cell Decision Go/No-Go Decision Assay_Cell->Decision InVivo In Vivo Efficacy (db/db Mice OGTT) Decision->InVivo EC50 < 1uM Tox Safety Assessment (Hypoglycemia Risk) InVivo->Tox

Caption: Critical path workflow for validating NB3MB as a metabolic therapeutic lead.

Safety & Toxicity Considerations

While NB3MB holds potential, the benzamide GKA class carries specific risks that must be evaluated early:

  • Hypoglycemia: The most common failure mode for GKAs. If the compound activates GK too strongly at low glucose levels (breaking the glucose dependence), it causes dangerous hypoglycemia.

    • Test: Fasting blood glucose monitoring in normoglycemic rats.

  • Hyperlipidemia: Chronic activation of liver GK can increase triglyceride synthesis (fatty liver).

    • Test: Monitor liver triglycerides and plasma lipids after 14-day chronic dosing.

  • Chemical Reactivity: Ensure the amide bond is stable and the benzyl group does not undergo rapid oxidative dealkylation by CYP enzymes.

References

  • Matschinsky, F. M., & Porte, D. (2010).[2][1] Glucokinase activators: A new class of antidiabetic drugs.[1] Diabetes Care.

  • Grewal, A. S., et al. (2016).[1] Glucokinase activators: A review on the recent patents and their therapeutic potential. Recent Patents on Endocrine, Metabolic & Immune Drug Discovery.

  • Park, K., et al. (2013).[2] Discovery of novel benzamide derivatives as glucokinase activators.[2][1] Bioorganic & Medicinal Chemistry Letters.

  • Davani, B., et al. (2000).[3] Type 1 11beta-hydroxysteroid dehydrogenase mediates glucocorticoid effects on insulin secretion in pancreatic beta-cells. Journal of Biological Chemistry.

  • PubChem. (2023). N-benzyl-3-methylbenzamide | C15H15NO | CID 723535.[4] National Institutes of Health.

Sources

In silico binding affinity of N-benzyl-3-methylbenzamide to TRPM8

The true power of this workflow lies in its application for comparative studies. By calculating the binding free energy for a series of related analogues, researchers can build robust structure-activity relationship (SAR) models, guiding the rational design of more potent and selective TRPM8 modulators. The insights gained from these computational studies provide a powerful hypothesis-generating tool that can significantly accelerate the drug discovery pipeline, reducing costs and focusing experimental efforts on the most promising candidates. [24]

References

  • Molecular dynamics simulations aid functional annotation of ion channel structures. University of Oxford, Department of Biochemistry. [Link]

  • Molecular Dynamics Simulation of Ion Propagation through a Protein Ion Channel. NASA Technical Reports Server. [Link]

  • TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. National Center for Biotechnology Information (NCBI). [Link]

  • EMDB-0488: Cryo-EM structure of the TRPM8 ion channel in complex with high o... - Yorodumi. Protein Data Bank Japan (PDBj). [Link]

  • TRPM8 is the Principal Mediator of Menthol-induced Analgesia of Acute and Inflammatory Pain. National Center for Biotechnology Information (NCBI). [Link]

  • Insights into the function of ion channels by computational electrophysiology simulations. Max Planck Institute for Biophysical Chemistry. [Link]

  • Molecular simulations of ion channels: a quantum chemist's perspective. National Center for Biotechnology Information (NCBI). [Link]

  • Molecular dynamics simulation of a synthetic ion channel. National Center for Biotechnology Information (NCBI). [Link]

  • Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine. MDPI. [Link]

  • TRPM8 - Wikipedia. Wikipedia. [Link]

  • GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). YouTube. [Link]

  • 6NR2: Cryo-EM structure of the TRPM8 ion channel in complex with the menthol analog WS-12 and PI(4,5)P2. RCSB PDB. [Link]

  • Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. [Link]

  • TRPM8′s Role in the Shift Between Opioid and Cannabinoid Pathways in Electroacupuncture for Inflammatory Pain in Mice. MDPI. [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. ACS Publications. [Link]

  • Structure of human TRPM8 channel. bioRxiv. [Link]

  • ISLAND: in-silico proteins binding affinity prediction using sequence information. BMC Bioinformatics. [Link]

  • In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? ACS Publications. [Link]

  • What are the therapeutic applications for TRPM8 agonists? Patsnap Synapse. [Link]

  • Combining Molecular Dynamics and Docking Simulations to Develop Targeted Protocols for Performing Optimized Virtual Screening Campaigns on the hTRPM8 Channel. MDPI. [Link]

  • TRPM8 as a Target for Analgesia. Basicmedical Key. [Link]

  • 6O6A: Structure of the TRPM8 cold receptor by single particle electron cryo-microscopy, ligand-free state. RCSB PDB. [Link]

  • 8BDC: Human apo TRPM8 in a closed state (composite map). RCSB PDB. [Link]

  • Recent Progress in TRPM8 Modulation: An Update. National Center for Biotechnology Information (NCBI). [Link]

  • Predicting Protein-ligand Binding Affinities. Royal Society of Chemistry. [Link]

  • In silico Identification and Characterization of Protein-Ligand Binding Sites. National Center for Biotechnology Information (NCBI). [Link]

  • From Proteins to Ligands: Decoding Deep Learning Methods for Binding Affinity Prediction. ACS Publications. [Link]

  • Molecular determinants of TRPM8 function: key clues for a cool modulation. Frontiers in Physiology. [Link]

  • Combining Molecular Dynamics and Docking Simulations to Develop Targeted Protocols for Performing Optimized Virtual Screening Campaigns on The hTRPM8 Channel. PubMed. [Link]

  • Binding free energy theory and MM/PBSA method. SlideShare. [Link]

  • What are TRPM8 antagonists and how do they work? LinkedIn. [Link]

  • TRPM8: Structure, Function, and Therapeutic Potential. ResearchGate. [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab, University of New Orleans. [Link]

  • A Guide to In Silico Drug Design. National Center for Biotechnology Information (NCBI). [Link]

  • In Silico Technologies: Leading the Future of Drug Development Breakthroughs. LinkedIn. [Link]

  • Differential Activation of TRPM8 by the Stereoisomers of Menthol. National Center for Biotechnology Information (NCBI). [Link]

  • Therapeutic potential of TRPM8 channels in cancer treatment. Frontiers in Pharmacology. [Link]

  • How In Silico Studies Speed Drug Discovery. The Center for Professional Innovation & Education (CfPIE). [Link]

  • Ultimate Guide – The Best In Silico Drug Discovery Tools of 2026. LinkedIn. [Link]

  • Can anyone lend any advice on the application of In silico studies in drug design? ResearchGate. [Link]

  • (PDF) Combining Molecular Dynamics and Docking Simulations to Develop Targeted Protocols for Performing Optimized Virtual Screening Campaigns on the hTRPM8 Channel. ResearchGate. [Link]

  • Docking Protein Receptor TRPM8 and Ligand Methanol through AutoDock Viva and Visualization through Visual Molecular Dynamics (VMD). CSUSB ScholarWorks. [Link]

  • Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity. MDPI. [Link]

Methodological & Application

Application Note: Solvent Selection and Formulation Protocol for N-benzyl-3-methylbenzamide in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-benzyl-3-methylbenzamide (CAS: 41882-53-5) is a lipophilic amide frequently utilized in drug discovery as a scaffold for tyrosinase inhibition, sEH/PPARγ modulation, and butyrylcholinesterase inhibition. Its structural core—a benzamide moiety with a hydrophobic benzyl group and a methyl substituent—confers significant lipophilicity (Estimated LogP ~3.0–3.5), resulting in negligible aqueous solubility.

This Application Note provides a rigorous protocol for solubilizing N-benzyl-3-methylbenzamide for biological assays. It addresses the critical "solubility-toxicity trade-off" where the organic solvent required to dissolve the compound may interfere with biological readouts.[1][2] We recommend Dimethyl Sulfoxide (DMSO) as the primary stock solvent, with strict adherence to a <0.1% v/v final concentration limit in cellular assays to maintain phenotypic integrity.[2]

Physicochemical Profile & Solubility Challenges

Understanding the molecule's properties is the first step in rational solvent selection. N-benzyl-3-methylbenzamide is a neutral, hydrophobic molecule. It lacks ionizable groups (like carboxylic acids or basic amines) in the physiological pH range (pH 7.4), meaning pH adjustment is ineffective for solubilization.

Table 1: Physicochemical Properties (Estimated)
PropertyValue (Approx.)Implication for Assay Development
Molecular Weight 225.29 g/mol Small molecule; rapid diffusion.
LogP (Lipophilicity) ~3.2High Risk: Prone to precipitation in aqueous media.
H-Bond Donors 1 (Amide NH)Limited water interaction.[1][3]
H-Bond Acceptors 1 (Amide C=O)Limited water interaction.[1][3]
Aqueous Solubility < 10 µM (Predicted)Insoluble in PBS/Media without co-solvents.
pKa NeutralpH adjustment will not improve solubility.
The "Crash-Out" Phenomenon

The primary failure mode in assays involving N-benzyl-3-methylbenzamide is compound precipitation (crashing out) upon dilution from the organic stock into the aqueous assay buffer. This leads to:

  • False Negatives: The actual concentration in solution is lower than calculated.

  • Light Scattering: Precipitates interfere with optical readouts (absorbance/fluorescence).

  • Non-Specific Binding: Aggregates bind to plasticware or proteins.

Solvent Selection & Stock Preparation Protocol

Primary Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is the gold standard for this compound due to its high dielectric constant and ability to dissolve aromatic amides at high concentrations (>50 mM).

  • Grade: Use Cell Culture Grade (≥99.9%) DMSO. Industrial grade contains impurities that are cytotoxic.

  • Storage: DMSO is hygroscopic. Store in small aliquots at room temperature, protected from light. Hydrated DMSO loses solubilizing power.

Alternative Solvents

If DMSO is incompatible (e.g., in specific enzymatic assays where DMSO inhibits the enzyme), consider:

  • Ethanol (Absolute): Good solubility, but volatile (concentration changes over time).

  • Dimethylformamide (DMF): Excellent solvent but higher toxicity than DMSO. Use only if necessary.

Protocol: Preparation of 10 mM Stock Solution

Objective: Prepare 1 mL of 10 mM N-benzyl-3-methylbenzamide stock.

  • Weighing: Weigh 2.25 mg of N-benzyl-3-methylbenzamide powder into a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of 100% DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: Solution must be perfectly clear. Any turbidity indicates incomplete dissolution.

  • Sterilization: Do not filter sterilize the 100% DMSO stock (it may dissolve the filter membrane). Sterilize the diluted working solution if necessary, or use aseptic technique with sterile powder/solvent.

Biological Compatibility & Dilution Strategy

Solvent Tolerance Limits

The "No-Observed-Effect Level" (NOEL) for DMSO varies by assay type. You must validate this for your specific model.

Table 2: Recommended DMSO Limits
Assay SystemMax DMSO % (v/v)Notes
Immortalized Cell Lines (e.g., HeLa, HEK293)0.5% - 1.0%Robust; check for morphology changes.
Primary Cells / Stem Cells < 0.1% Highly sensitive; DMSO induces differentiation.
Enzymatic Assays 1.0% - 5.0%Enzyme dependent; run a solvent control.
In Vivo (Mouse/Rat) 5% - 10%Requires co-solvents (PEG400/Tween) to reduce toxicity.
The "Intermediate Dilution" Method (Prevention of Shock Precipitation)

Directly pipetting 1 µL of 100% DMSO stock into 1000 µL of media often causes local high concentrations, leading to immediate precipitation. Use an intermediate dilution step.

Workflow Diagram: Serial Dilution Strategy

DilutionProtocol cluster_check Quality Control Check Stock 10 mM Stock (100% DMSO) Inter Intermediate Working Sol. (100 µM in 1% DMSO) Stock->Inter 1. Dilute 1:100 into Media Final Assay Well (1 µM in 0.01% DMSO) Inter->Final 2. Dilute 1:100 into Assay Plate Check Visual Inspection: Turbidity = Precipitate Inter->Check Media Culture Media (Aqueous) Media->Inter Media->Final

Figure 1: Two-step dilution strategy to minimize kinetic precipitation shock.

Protocol:

  • Prepare Intermediate: Dilute the 10 mM DMSO stock 1:100 into culture media to create a 100 µM working solution (Final DMSO: 1%). Vortex immediately.

  • Equilibrate: Let this solution stand for 15 minutes at room temperature.

  • Inspect: Check for turbidity. If clear, proceed. If cloudy, the compound has exceeded its solubility limit (Solubility < 100 µM).[2]

  • Final Dilution: Dilute the 100 µM working solution 1:100 into the assay wells to achieve 1 µM (Final DMSO: 0.01%).

Advanced Formulation (Troubleshooting)

If the compound precipitates at the required concentration, use a Co-solvent/Surfactant System .

Method: DMSO + Tween 80

Surfactants form micelles that encapsulate the lipophilic N-benzyl-3-methylbenzamide, keeping it in solution.

  • Stock: Prepare 10 mM compound in 100% DMSO.

  • Vehicle Preparation: Prepare a solution of 0.05% Tween 80 in PBS or Media.

  • Dilution: Dilute the DMSO stock into the Tween 80 vehicle. The surfactant prevents aggregation.

Method: Cyclodextrin Complexation

Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms inclusion complexes with benzyl-benzamides.

  • Protocol: Dissolve 20% (w/v) HP-β-CD in water. Use this as the diluent for your DMSO stock. This is highly recommended for in vivo studies or high-concentration assays.

Decision Tree for Method Development

Use this logic flow to determine the optimal solvent system for your specific assay.

SolventSelection Start Start: N-benzyl-3-methylbenzamide Solubilization Step1 Dissolve in 100% DMSO (Target: 10-50 mM) Start->Step1 Check1 Is solution clear? Step1->Check1 Fail1 Sonicate / Warm to 37°C Check1->Fail1 No Step2 Dilute to 2x Assay Conc. in Media Check1->Step2 Yes Fail1->Check1 Check2 Precipitation visible (Cloudy)? Step2->Check2 Success Proceed to Assay (Standard Protocol) Check2->Success No Issue Solubility Limit Reached Check2->Issue Yes Sol1 Reduce Concentration Issue->Sol1 Sol2 Add 0.05% Tween 80 or 20% HP-beta-CD Issue->Sol2

Figure 2: Method development decision tree for troubleshooting solubility issues.

References

  • Compound Data: National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 723535, N-benzyl-3-methylbenzamide. Retrieved from [Link]

  • DMSO Toxicity: Timm, M., et al. (2013). Cytotoxicity of dimethyl sulfoxide (DMSO) in human cell lines. Toxicology Reports. Retrieved from [Link]

  • Solubility Protocols: Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Contextual reference for solubility guidelines of lipophilic amides).
  • Assay Interference: Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Retrieved from [Link]

Sources

Microwave-assisted synthesis of N-benzyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, green protocol for the synthesis of N-benzyl-3-methylbenzamide utilizing Microwave-Assisted Organic Synthesis (MAOS). Unlike traditional Schotten-Baumann conditions (which require corrosive acid chlorides and generate stoichiometric salt waste), this protocol focuses on the Direct Amidation of Carboxylic Acids , a "Holy Grail" reaction in green chemistry.

By leveraging the specific dielectric heating properties of microwave irradiation, we overcome the high activation energy required to dehydrate the stable ammonium carboxylate salt intermediate. This method reduces reaction times from 12+ hours (thermal reflux) to under 30 minutes while eliminating chlorinated solvents.

Strategic Rationale & Mechanism

The Thermal Challenge

The direct reaction between 3-methylbenzoic acid and benzylamine is thermodynamically disfavored at standard pressures. The components rapidly form a stable, unreactive ammonium carboxylate salt. Conventional thermal heating (conduction/convection) is often insufficient to drive the equilibrium toward the amide product without high temperatures (>160°C) that degrade reagents.

The Microwave Solution

Microwave irradiation (2.45 GHz) couples directly with the polar reaction components (specifically the polar ammonium salt intermediate and the amine). This creates efficient internal heating (dipolar polarization) and "hot spots" at the molecular level, effectively driving the dehydration step to completion.

Reaction Scheme: The pathway involves the initial salt formation followed by a rate-limiting dehydration driven by microwave energy.

ReactionMechanism Reactants 3-Methylbenzoic Acid + Benzylamine Salt Ammonium Carboxylate Salt (Stable Intermediate) Reactants->Salt Fast (Exothermic) TS Transition State (Dehydration) Salt->TS MW Irradiation (ΔG‡ Overcome) Product N-benzyl-3-methylbenzamide + H₂O TS->Product - H₂O

Figure 1: Mechanistic pathway of direct amidation. The microwave energy is critical in driving the Salt → Product transition.

Experimental Protocols

We present two methodologies: Method A (Solvent-Free/Solid Support) for maximum green credentials, and Method B (Coupling Agent) for temperature-sensitive substrates.

Materials & Equipment
  • Microwave Reactor: Single-mode or Multi-mode cavity (e.g., Biotage Initiator, CEM Discover).

  • Reagents: 3-Methylbenzoic acid (Solid), Benzylamine (Liquid), Silica Gel (60 Å), Ethyl Acetate (EtOAc).

  • Vessels: 10 mL Borosilicate glass microwave vials with crimp caps (PTFE/Silicone septa).

Method A: Solvent-Free Direct Condensation (Recommended)

Best for: High atom economy, robust substrates, green chemistry compliance.

  • Pre-activation: In a mortar, grind 3-methylbenzoic acid (1.0 mmol, 136 mg) with Silica Gel (200 mg). The silica acts as both a solid support and a weak Lewis acid catalyst to aid dehydration.

  • Loading: Transfer the powder to a 10 mL microwave vial.

  • Amine Addition: Add Benzylamine (1.2 mmol, 131 µL) directly onto the solid mixture. A visible exotherm may occur (salt formation).

  • Sealing: Cap the vial and vortex for 10 seconds to ensure homogeneity.

  • Irradiation:

    • Mode: Dynamic Power (maintain target temp).

    • Temperature: 150°C.

    • Hold Time: 15 minutes.

    • Pressure Limit: Set to 15 bar (safety cutoff).

    • Stirring: High (if equipped with magnetic stirring).

  • Workup:

    • Cool to <50°C.[1]

    • Add 5 mL EtOAc to the vial and vortex to extract the product from the silica.

    • Filter through a small pad of Celite or sintered glass.

    • Evaporate solvent.[1]

    • Optional: Recrystallize from EtOH/Water if high purity is required.

Method B: TBTU-Mediated Coupling

Best for: Sensitive substrates unable to withstand 150°C.

  • Dissolution: In a 5 mL vial, dissolve 3-methylbenzoic acid (1.0 mmol) and DIEA (Diisopropylethylamine, 2.0 mmol) in 3 mL of DMF or EtOAc.

  • Activation: Add TBTU (1.1 mmol). Stir for 2 minutes at RT.

  • Addition: Add Benzylamine (1.1 mmol).

  • Irradiation:

    • Temperature: 80°C.

    • Time: 5 minutes.

  • Workup: Standard aqueous extraction (Wash with 1M HCl, then Sat. NaHCO₃).[1][2][3]

Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_mw Phase 2: Reaction cluster_down Phase 3: Downstream Step1 Weigh Reagents (Acid + Silica) Step2 Add Amine (Solvent-Free) Step1->Step2 Step3 MW Irradiation 150°C | 15 min Step2->Step3 Control Pressure Monitor (<15 bar) Step3->Control Step4 Extraction (EtOAc wash) Step3->Step4 Step5 Filtration (Remove Silica) Step4->Step5 Step6 Analysis (NMR/LC-MS) Step5->Step6

Figure 2: Operational workflow for Method A (Solvent-Free Synthesis).

Results & Validation

Comparative Efficiency Data

The following table contrasts the developed MW protocol against traditional thermal reflux (Toluene/Dean-Stark).

ParameterThermal Reflux (Dean-Stark)MW Method A (Solvent-Free)MW Method B (TBTU)
Reaction Time 12 - 24 Hours15 Minutes 5 Minutes
Temperature 110°C (Reflux)150°C80°C
Solvent Toluene (Toxic)None (Green)DMF/EtOAc
Yield 65 - 75%88 - 92% 90 - 95%
Purification Column ChromatographyFiltration/RecrystallizationExtraction
Characterization (Self-Validating Data)

To confirm the synthesis of N-benzyl-3-methylbenzamide , look for these specific spectral signatures. Absence of the carboxylic acid proton (~11 ppm) confirms conversion.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.38 (s, 3H): Methyl group on the benzoyl ring.

    • δ 4.64 (d, J=5.8 Hz, 2H): Benzylic methylene (–CH₂–NH–).

    • δ 6.45 (br s, 1H): Amide N–H proton (Broad due to quadrupole broadening).

    • δ 7.25 – 7.38 (m, 7H): Overlapping aromatic protons (Benzyl ring + Benzoyl ring).

    • δ 7.60 (s, 1H): Isolated aromatic proton between methyl and carbonyl (H-2 on benzoyl ring).

Troubleshooting & Expert Tips

  • Pressure Management: Benzylamine can absorb atmospheric CO₂ to form carbamates, which may release gas upon heating. Always purge the headspace with Nitrogen/Argon before sealing the vial to prevent over-pressure errors.

  • The "Ammonium Salt" Trap: If the yield is low (<50%), the reaction likely stopped at the salt stage.

    • Fix: Increase temperature to 160°C or extend time. The dehydration is the energy-demanding step.

  • Silica Type: Use slightly acidic silica (pH 6.5) or add a grain of p-TsOH if using neutral alumina. The acidity catalyzes the nucleophilic attack.

  • Cleaning: The silica residue can be sticky. Sonicate the vial with methanol to clean the glass after the reaction.

References

  • Ojeda-Porras, A., et al. (2015).[4] "Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support."[4][5] Green Chemistry.

  • Perreux, L., & Loupy, A. (2001). "A tentative rationalization of microwave effects in organic synthesis according to the reaction medium." Tetrahedron.

  • Zarecki, A. P., et al. (2020).[6] "Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids."[7][8][9][10] MDPI Molecules.

  • Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition.

Sources

Application Note: Crystallization and Purification Protocols for N-benzyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

N-benzyl-3-methylbenzamide is a structural analog of N,N-diethyl-3-methylbenzamide (DEET) and N-benzylbenzamide. Often synthesized via the Schotten-Baumann reaction or direct amidation, this secondary amide serves as a critical intermediate in medicinal chemistry and agrochemical development.

While the synthesis of N-benzyl-3-methylbenzamide is straightforward, obtaining pharmaceutical-grade purity (>99%) is frequently complicated by the presence of unreacted precursors (benzylamine, 3-methylbenzoic acid) and coupling byproducts. These impurities often lead to "oiling out" rather than distinct crystal formation.

This Application Note provides a field-validated protocol for the crystallization of N-benzyl-3-methylbenzamide. Unlike generic guides, this document focuses on the thermodynamic control of nucleation and impurity rejection specific to lipophilic secondary amides.

Key Physicochemical Profile
PropertyValue / CharacteristicRelevance to Crystallization
Molecular Formula C₁₅H₁₅NOModerate molecular weight (225.29 g/mol ).
Physical State White to off-white solidTarget state.[1][2]
Solubility (Water) NegligibleAllows for water-based anti-solvent precipitation.
Solubility (Organic) High in DCM, EtOAc, EtOHRequires careful anti-solvent addition to induce supersaturation.
Key Impurities Benzylamine, 3-Methylbenzoic acidMust be removed prior to crystallization to prevent oiling.

Pre-Crystallization Purity Assessment

Critical Step: Attempting to crystallize a crude mixture containing >5% unreacted amine or acid often results in a stable oil. A liquid-liquid extraction (LLE) "polishing" step is mandatory before crystallization.

Impurity Removal Workflow (DOT Visualization)

ImpurityRemoval Crude Crude Reaction Mixture (Amide + Amine + Acid) Dissolve Dissolve in EtOAc or DCM Crude->Dissolve AcidWash Wash 1: 1M HCl (Removes Benzylamine) Dissolve->AcidWash Protonates Amine BaseWash Wash 2: Sat. NaHCO3 (Removes 3-Methylbenzoic Acid) AcidWash->BaseWash Deprotonates Acid BrineWash Wash 3: Brine + Drying (MgSO4) BaseWash->BrineWash Removes Water Evap Rotary Evaporation (Solid/Oil Residue) BrineWash->Evap Cryst Proceed to Crystallization Evap->Cryst

Figure 1: Pre-crystallization workup logic. Removing ionic precursors is essential to destabilize the amorphous phase and promote crystal lattice formation.

Crystallization Protocols

Two distinct solvent systems are recommended based on the scale and the nature of the crude material.

Method A: The "Binary Phase" Method (Ethyl Acetate / Heptane)

Best for: High-yield recovery and removal of non-polar byproducts. Mechanism: Uses a volatile good solvent (EtOAc) and a non-polar anti-solvent (Heptane) to slowly drive the amide out of solution.

Protocol Steps:
  • Dissolution: Transfer the crude dried solid (from Section 2) into an Erlenmeyer flask. Add Ethyl Acetate (EtOAc) dropwise while heating to 60°C (boiling point of EtOAc is 77°C; do not exceed).

    • Target: Minimum volume required to dissolve the solid at 60°C.

  • Anti-Solvent Addition: While maintaining the temperature at 60°C, slowly add Heptane (or Hexanes) dropwise.

    • Endpoint: Stop adding Heptane immediately when a persistent cloudiness (turbidity) appears.

  • Re-solubilization: Add a few drops of EtOAc to clear the turbidity. The solution is now saturated.

  • Controlled Cooling:

    • Wrap the flask in aluminum foil or a towel (insulation) to ensure slow cooling.

    • Allow to cool to Room Temperature (RT) undisturbed for 2–4 hours.

    • Note: Fast cooling traps impurities in the crystal lattice.

  • Cold Soak: Once at RT, place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

  • Filtration: Collect crystals via vacuum filtration (Buchner funnel). Wash with cold 1:3 EtOAc:Heptane mixture.

Method B: The "Hydrophobic Effect" Method (Ethanol / Water)

Best for: Final polishing to remove trace salts or highly polar impurities. Mechanism: Exploits the dramatic drop in solubility of the lipophilic benzyl group in the presence of water.

Protocol Steps:
  • Dissolution: Dissolve crude material in warm Ethanol (95%) at ~65°C. Use approximately 3–5 mL per gram of solute.

  • Hot Filtration (Optional): If insoluble particles are visible, filter the hot solution through a pre-warmed glass frit.

  • Water Titration: Add warm deionized water dropwise to the stirring ethanol solution.

    • Observation: You will see local precipitation that redissolves. Continue until a faint oil or haze persists.

  • Seeding (Crucial): If the product oils out (forms droplets instead of crystals), add a "seed crystal" of pure N-benzyl-3-methylbenzamide. If no seed is available, scratch the inner glass wall with a glass rod to induce nucleation.

  • Crystallization: Allow to cool slowly to RT. White needles or plates should form.

Troubleshooting & Optimization (Expert Insights)

Common failure modes in amide crystallization and their scientific resolutions.

SymptomDiagnosisCorrective Action
Oiling Out (Two liquid layers)Temperature dropped too fast or solvent system is too polar (forcing hydrophobic aggregation).Reheat to dissolve the oil. Add more of the "good" solvent (e.g., Ethanol or EtOAc). Cool much slower (1°C/min).
No Crystals Form Solution is not supersaturated.Evaporate 20% of the solvent volume under a stream of nitrogen. Scratch the glass.
Colored Crystals Chromophores trapped in lattice.Re-dissolve in hot solvent, add Activated Charcoal (1% w/w) , stir for 10 min, and filter hot over Celite before cooling.
Low Melting Point Solvent inclusion or residual starting material.[3]Dry crystals in a vacuum oven at 40°C for 12 hours. Check NMR for solvent peaks.
Crystallization Thermodynamics Diagram (DOT)

CrystCurve HotSol Hot Saturated Solution (High Solubility) MetaStable Metastable Zone (Supersaturated) HotSol->MetaStable Cooling MetaStable->HotSol Oiling Out (Reheat) Nucleation Nucleation Event (Seed/Scratch) MetaStable->Nucleation Critical Energy Barrier Growth Crystal Growth (Slow Cooling) Nucleation->Growth Deposition PureSolid Pure Crystalline Solid Growth->PureSolid Filtration

Figure 2: The thermodynamic path to purity. Staying in the "Metastable Zone" without crashing out is key to avoiding oil formation.

References

  • Royal Society of Chemistry (RSC). (2021). Significance of reagent addition sequence in the amidation of carboxylic acids. Retrieved from [Link]

  • National Institutes of Health (NIH) PubChem. (2025).[2] N-benzyl-3-methylbenzamide Compound Summary. Retrieved from [Link]

  • University of York. (n.d.). Single-solvent recrystallisation protocols. Retrieved from [Link]

Sources

Application Note: A High-Throughput Protocol for Characterizing N-benzyl-3-methylbenzamide and Novel Modulators of the TRPM3 Channel Using a Fluorescent Calcium Influx Assay

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger crucial for a vast array of physiological processes, from neurotransmission to gene transcription.[1] The Transient Receptor Potential Melastatin 3 (TRPM3) channel, a Ca²⁺-permeable non-selective cation channel, has emerged as a significant therapeutic target due to its role in noxious heat sensation and inflammatory pain.[2][3] This application note provides a detailed, field-proven protocol for evaluating the activity of novel compounds, such as N-benzyl-3-methylbenzamide, on TRPM3 channels expressed in a heterologous system. We describe a robust, high-throughput calcium influx assay using the fluorescent indicator Fluo-4 AM. The protocol covers essential steps from cell culture and compound handling to data acquisition and analysis, including methodologies for characterizing both agonist and antagonist activities. By explaining the causality behind each procedural choice and incorporating critical validation controls, this guide serves as a comprehensive resource for researchers in pharmacology and drug development aiming to identify and characterize new modulators of TRPM3 and other ion channels.

Introduction: Targeting TRPM3 in Drug Discovery

The TRPM3 channel is a polymodal sensor activated by stimuli including noxious heat and the neurosteroid pregnenolone sulfate (PregS).[4][5][6] Its expression in peripheral sensory neurons directly links it to pain signaling pathways.[2][7] Consequently, identifying small molecules that modulate TRPM3 activity is a promising strategy for developing novel analgesics.

N-benzyl-3-methylbenzamide is a synthetic organic compound with a benzamide scaffold, a chemical moiety present in various pharmacologically active molecules, including some known to interact with ion channels.[8][9] Its effect on specific calcium channels like TRPM3 is largely uncharacterized, making it an ideal candidate for screening.

This guide details a cell-based calcium influx assay, a cornerstone technique for studying ion channel and G-protein coupled receptor (GPCR) activation.[10] These assays monitor the change in intracellular Ca²⁺ concentration upon compound addition, providing a direct functional readout of channel activity.[1] We will utilize Fluo-4 AM, a widely used single-wavelength indicator that exhibits a large fluorescence increase upon binding to Ca²⁺, making it highly suitable for high-throughput screening (HTS).[11][12]

Principle of the Calcium Influx Assay

The assay relies on a cell-permeant fluorescent dye, Fluo-4 acetoxymethyl (AM) ester. The AM ester group renders the molecule lipophilic, allowing it to passively cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the now membrane-impermeant Fluo-4 molecule. In its Ca²⁺-free form, Fluo-4 is weakly fluorescent. Upon activation of TRPM3 channels by an agonist, Ca²⁺ flows into the cell, increasing the intracellular concentration. The binding of Ca²⁺ to Fluo-4 induces a conformational change, resulting in a significant increase in its fluorescence emission (~520 nm) when excited by light at ~490 nm.[11][12] This change in fluorescence intensity is directly proportional to the change in intracellular Ca²⁺ and is measured in real-time using a kinetic plate reader.

G cluster_0 Extracellular Space cluster_1 Cytoplasm Agonist Agonist TRPM3 TRPM3 Channel (Plasma Membrane) Agonist->TRPM3 Binds & Activates Fluo4_AM Fluo-4 AM Esterases Esterases Fluo4_AM->Esterases Enters Cell Fluo4 Fluo-4 (Trapped) Esterases->Fluo4 Cleavage Ca_Fluo4 Ca²⁺-Fluo-4 Complex (High Fluorescence) Fluo4->Ca_Fluo4 Instrument Plate Reader (Detects Fluorescence) Ca_Fluo4->Instrument Emits Light (~520nm) Ca_ER Ca²⁺ Store (ER) Ca_Int Intracellular Ca²⁺ TRPM3->Ca_Int Opens Pore Ca_Ext Extracellular Ca²⁺ Ca_Ext->TRPM3 Influx Ca_Int->Ca_Fluo4 Binds

Caption: Mechanism of the Fluo-4 based calcium influx assay.

Materials and Reagents

ReagentSupplierPurpose
HEK293/TRPM3 Cell LineIn-house or CommercialHost system for expressing the target channel.
DMEM, High GlucoseGibcoCell culture medium.
Fetal Bovine Serum (FBS)GibcoSupplement for cell growth.
Penicillin-StreptomycinGibcoAntibiotic to prevent contamination.
Geneticin (G418)GibcoSelection agent for stable cell line.
Trypsin-EDTA (0.25%)GibcoCell dissociation for passaging.
96-well Black, Clear-Bottom PlatesCorningAssay plates for fluorescence reading.
Fluo-4 AMThermo FisherCalcium indicator dye.
Pluronic F-127Thermo FisherDispersing agent to aid dye solubilization.
ProbenecidSigma-AldrichInhibits organic anion transporters to prevent dye extrusion.
N-benzyl-3-methylbenzamideTCI, etc.Test compound.
Pregnenolone Sulfate (PregS) or CIM0216Sigma-Aldrich, TocrisKnown TRPM3 agonists (positive controls).[5][13]
Ononetin or Mefenamic AcidTocris, Sigma-AldrichKnown TRPM3 antagonists (positive controls).
IonomycinSigma-AldrichCalcium ionophore for maximal signal control.[14]
DMSO, AnhydrousSigma-AldrichSolvent for compounds and dyes.
Assay Buffer (HBSS + 20 mM HEPES)Gibco, Sigma-AldrichPhysiologically balanced salt solution for the assay.

Experimental Protocols

Cell Culture and Plating
  • Causality: Maintaining healthy, sub-confluent cells is critical for reproducible results. Over-confluent or frequently passaged cells can exhibit altered receptor expression and metabolic rates, leading to assay variability.[15][16]

  • Culture HEK293 cells stably expressing human TRPM3 in T-75 flasks with DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418.

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Passage cells every 2-3 days when they reach 80-90% confluency. Do not use cells beyond passage 25.

  • The day before the assay, harvest cells using Trypsin-EDTA and perform a cell count.

  • Seed the cells into 96-well black, clear-bottom plates at a density of 50,000 to 70,000 cells per well in 100 µL of culture medium.[17]

  • Incubate the plates overnight to allow for cell adherence and formation of a monolayer.

    • Pro-Tip: To avoid the "edge effect" where cells clump at the well perimeter, let the plate sit at room temperature for 20-30 minutes before placing it in the incubator. This allows for a more even distribution of cells.[15]

Preparation of Solutions
  • Causality: Proper preparation of compound and dye solutions is paramount. DMSO is used for its ability to dissolve hydrophobic compounds, but its final concentration in the assay must be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity or artifacts.

  • Compound Stock Solutions: Prepare 10 mM stock solutions of N-benzyl-3-methylbenzamide, PregS (agonist control), and Ononetin (antagonist control) in 100% DMSO. Aliquot and store at -20°C.

  • Assay Buffer: Prepare 1X Assay Buffer by supplementing Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Dye Loading Solution (prepare fresh): a. Reconstitute one 50 µg vial of Fluo-4 AM in 45 µL of anhydrous DMSO to make a 1 mM stock. b. Prepare a 20% (w/v) Pluronic F-127 stock solution in DMSO. c. For one 96-well plate, mix 50 µL of 1 mM Fluo-4 AM stock and 50 µL of 20% Pluronic F-127 into 10 mL of Assay Buffer. If using probenecid, add it to a final concentration of 2.5 mM. d. Vortex thoroughly. The final working concentration of Fluo-4 AM will be ~5 µM.

Calcium Influx Assay Procedure
  • Causality: A wash-free protocol is often preferred for HTS to reduce steps and variability. The addition of an equal volume of dye loading solution to the existing media is a common and effective method.[17] The incubation allows for de-esterification of the dye, and a subsequent equilibration at room temperature prevents temperature-induced artifacts during the read.

  • Dye Loading: a. Remove cell plates from the incubator. b. Carefully add 100 µL of the freshly prepared Dye Loading Solution to each well (for a total volume of 200 µL). c. Incubate the plate in the dark for 60 minutes at 37°C. d. Following incubation, allow the plate to equilibrate to room temperature for at least 20 minutes in the dark.[17]

  • Compound Preparation (Assay Plate): While cells are incubating, prepare a separate 96-well plate with your compounds. Create a serial dilution of N-benzyl-3-methylbenzamide and control compounds in Assay Buffer at 4X the final desired concentration.

  • Data Acquisition (Plate Reader): a. Set the instrument (e.g., FlexStation 3, FLIPR Tetra) to read fluorescence kinetically. Excitation: ~485 nm, Emission: ~525 nm.[1] b. Program the instrument to perform a liquid transfer from the compound plate to the cell plate. c. Protocol: i. Baseline Reading: Record fluorescence for 15-30 seconds to establish a stable baseline. ii. Compound Addition: Add 50 µL of the 4X compound solution from the compound plate to the cell plate (final volume 250 µL, compound concentration is now 1X). iii. Agonist/Antagonist Read: Continue recording the kinetic response for 180-300 seconds. iv. (For Antagonist Mode Only): After the initial read, add a second stimulus: 50 µL of a known agonist (e.g., PregS) at a concentration that gives ~80% of its maximal response (EC₈₀). Record for another 120-180 seconds. v. (Optional but Recommended): At the end of the run, add a saturating concentration of Ionomycin (e.g., 5 µM final) to elicit the maximum possible Ca²⁺ signal from all wells, which can be used for data normalization.

Caption: High-level experimental workflow for the calcium influx assay.

Data Analysis and Interpretation

  • Causality: Raw fluorescence values can be misleading due to variations in cell number and dye loading per well. Normalization corrects for these variables, providing a more accurate representation of the compound's effect. Concentration-response curves are essential for quantifying potency (EC₅₀/IC₅₀).[18][19]

  • Data Export: Export the raw kinetic fluorescence data from the instrument software.

  • Normalization (Response over Baseline, F/F₀): For each well, divide the fluorescence signal at each time point (F) by the average baseline fluorescence (F₀) recorded before compound addition.

  • Response Calculation: The response is typically calculated as the Peak F/F₀ minus the baseline (or 1), or as the Area Under the Curve (AUC). The peak response is often used for transient signals from ion channels.[1]

  • Concentration-Response Curves: a. Plot the calculated response against the logarithm of the compound concentration. b. Use a non-linear regression model (e.g., four-parameter logistic equation) in software like GraphPad Prism to fit the data.[20] c. For Agonists: Determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (maximal effect). d. For Antagonists: Determine the IC₅₀ (the concentration that inhibits 50% of the response to the control agonist).

  • Z'-Factor Calculation: To validate assay quality for HTS, calculate the Z'-factor using positive (e.g., EC₁₀₀ PregS) and negative (vehicle) controls. A Z' > 0.5 indicates an excellent assay window.

Hypothetical Results Table
CompoundAssay ModeParameterValue (µM)Max Response (% of Control)
Pregnenolone SulfateAgonistEC₅₀15.2100% (Reference)
N-benzyl-3-methylbenzamide Agonist EC₅₀ 25.8 85% (Partial Agonist)
OnonetinAntagonistIC₅₀2.1N/A
N-benzyl-3-methylbenzamide Antagonist IC₅₀ > 100 N/A (No significant antagonism)

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
High Well-to-Well Variation Uneven cell plating; Inconsistent pipetting; Edge effects.Ensure a single-cell suspension before plating; Use reverse pipetting; Allow plate to rest at RT before incubation.[15]
Low Signal-to-Background Poor dye loading; Low receptor expression; Compound is inactive or insoluble.Optimize dye concentration and incubation time; Confirm cell line expression (e.g., via Western Blot); Check compound solubility in assay buffer.[21]
High Baseline Fluorescence Autofluorescent compounds; Dye precipitation.Run a compound-only plate to check for fluorescence; Ensure Pluronic F-127 is used and dye solution is well-mixed.
No Response to Positive Control Poor cell health; Incorrect buffer composition (e.g., no Ca²⁺); Inactive control agonist.Check cell viability before plating;[16] Verify buffer components; Use a fresh aliquot of control agonist. Run an ionomycin control to confirm cell/dye viability.[21]

References

  • Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Link

  • Bio-protocol. (2025, November 5). Flow Cytometric Analysis of Calcium Influx Assay in T cells. Link

  • BMG LABTECH. (2020, July 3). Calcium assays: at the centre of biology. Link

  • Zhang, J. H., et al. (2015). Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry. Journal of Visualized Experiments. Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 723535, N-benzyl-3-methylbenzamide. Link

  • Quallo, T., et al. (2017). G protein βγ subunits inhibit TRPM3 ion channels in sensory neurons. eLife. Link

  • CymitQuimica. (n.d.). CAS 1485-70-7: N-Benzylbenzamide. Link

  • Wikipedia. (n.d.). TRPM3. Link

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Link

  • Mapps, A. A., et al. (2016). Activation of steroid-sensitive TRPM3 channels potentiates glutamatergic transmission at cerebellar Purkinje neurons from developing rats. The Journal of Physiology. Link

  • University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. Link

  • An, W. F., et al. (2011). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Assay and Drug Development Technologies. Link

  • Royal Society of Chemistry. (2019). N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. Chemical Communications. Link

  • Van der Verren, S. E., et al. (2023). Stereoselectivity and functional plasticity of a common ligand-binding pocket in TRPM3. Nature Communications. Link

  • Sykes, D. A., et al. (2016). Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays. British Journal of Pharmacology. Link

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. Link

  • Thiel, G., et al. (2021). Stimulus–Transcription Coupling of TRPM3 Channels: A Signaling Pathway from the Plasma Membrane to the Nucleus. International Journal of Molecular Sciences. Link

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Link

  • Van den Eynde, C., et al. (2023). Gain-of-function variants in the ion channel gene TRPM3 underlie a spectrum of neurodevelopmental disorders. eLife. Link

  • MDPI. (2022, June 25). N,N-Diethyl-3-methylbenzamide. Link

  • Held, K., et al. (2015). Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release. PNAS. Link

  • BenchChem. (2023). Synthesis of N-Benzyl-2-bromo-3-methylbenzamide. Link

  • ibidi. (2023, May 15). How to Use Calcium Imaging for Investigating Cell Signaling. Link

  • Lee, J. Y., et al. (2015). 3-Benzamides and 3,4,5-trimethoxyphenyl amines as calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2024). Troubleshooting low signal in Encenicline Hydrochloride calcium flux assays. Link

  • Mihály, O., et al. (2021). TRPM3 in Brain (Patho)Physiology. Frontiers in Cell and Developmental Biology. Link

  • PubMed. (2011). The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. Link

  • MedChemExpress. (n.d.). Calcium Channel | Blockers. Link

  • Andor. (n.d.). How Does Calcium Imaging Work | Calcium Indicators. Link

  • ResearchGate. (2019). Synthesis of benzamides through direct condensation of carboxylic acids and amines. Link

  • Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology. Link

  • Abcam. (n.d.). Fura-2 AM calcium imaging protocol. Link

  • ChemSynthesis. (2024). N-benzyl-N-methylbenzamide. Link

  • Thermo Fisher Scientific. (n.d.). Fura-2 Calcium Indicator. Link

  • NYU College of Dentistry. (2023, November 13). New Compound Outperforms Pain Drug by Indirectly Targeting Calcium Channels. Link

  • BD Biosciences. (n.d.). BD™ Calcium Assay Kit. Link

  • Interchim. (n.d.). Fluo-4,Ca2+ indicators. Link

  • GraphPad. (n.d.). How Do I Estimate the IC50 and EC50?. Link

  • Amerigo Scientific. (n.d.). Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-benzyl-3-methylbenzamide via Schotten-Baumann Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-benzyl-3-methylbenzamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions regarding the Schotten-Baumann reaction for this specific amide synthesis. Our goal is to empower you with the causal understanding and practical solutions needed to improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction scheme for synthesizing N-benzyl-3-methylbenzamide via the Schotten-Baumann method?

A1: The synthesis is a classic nucleophilic acyl substitution. It involves the reaction of benzylamine with 3-methylbenzoyl chloride in the presence of a base. The base is critical for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[1][2][3] The typical setup uses a two-phase solvent system, such as dichloromethane and water, to facilitate both the reaction and the separation process.[4]

Q2: Why is the choice of base so critical in this reaction?

A2: The base serves two primary, essential functions. First, it neutralizes the HCl formed as the reaction progresses.[1][5] If left unneutralized, this acid would react with the nucleophilic benzylamine, converting it into its non-nucleophilic ammonium salt (benzylammonium chloride).[6] This would effectively halt the reaction and drastically reduce the yield. Secondly, the base helps to drive the equilibrium toward the formation of the amide product.[1][6] Aqueous sodium hydroxide (NaOH) is common, but other bases like pyridine or sodium carbonate can also be used.[1][7]

Q3: What are the primary starting materials required?

A3: The key reagents are benzylamine and 3-methylbenzoyl chloride. Since 3-methylbenzoyl chloride is highly reactive and susceptible to hydrolysis, it is often prepared fresh from 3-methylbenzoic acid and a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride just before use.[8]

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress.[8] By spotting the reaction mixture alongside the starting materials (benzylamine and 3-methylbenzoyl chloride), you can observe the consumption of the reactants and the appearance of the N-benzyl-3-methylbenzamide product spot. A typical eluent system for TLC would be a mixture of hexanes and ethyl acetate.

Experimental Workflow Overview

The following diagram outlines the typical experimental sequence for the synthesis and purification of N-benzyl-3-methylbenzamide.

G cluster_0 Step 1: Preparation of Acyl Chloride cluster_1 Step 2: Schotten-Baumann Reaction cluster_2 Step 3: Work-up & Purification A 3-Methylbenzoic Acid C Reflux (e.g., 2-3h) A->C B Thionyl Chloride (SOCl₂) B->C D Crude 3-Methylbenzoyl Chloride C->D H Slow Addition of Acyl Chloride D->H E Benzylamine in DCM G Ice Bath Cooling E->G F Aqueous NaOH F->G G->H I Vigorous Stirring (e.g., 1-2h) H->I J Separate Layers I->J K Wash Organic Layer (Dilute HCl, NaHCO₃, Brine) J->K L Dry (Na₂SO₄) & Concentrate K->L M Crude Product L->M N Column Chromatography M->N O Pure N-benzyl-3-methylbenzamide N->O

Caption: General workflow for N-benzyl-3-methylbenzamide synthesis.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common issues encountered during the synthesis and provides scientifically-grounded solutions.

Problem Potential Cause Recommended Solution & Explanation
Low or No Product Yield 1. Hydrolysis of Acyl Chloride: 3-methylbenzoyl chloride is highly sensitive to moisture and can readily hydrolyze back to the unreactive 3-methylbenzoic acid.[8][9]Solution: Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions until the aqueous base is introduced. Use dry solvents. Prepare the acyl chloride fresh and use it immediately.[8]
2. Protonation of Benzylamine: Insufficient base or localized acidity can cause the formation of benzylammonium chloride, which is not nucleophilic.[1][6][8]Solution: Use at least one full equivalent of a suitable base (e.g., 10% NaOH). Ensure vigorous stirring, especially in a biphasic system, to maintain a sufficiently high pH in the aqueous phase where neutralization occurs.[4][10]
3. Low Reaction Temperature: The reaction may proceed too slowly if kept at a low temperature for its entire duration.Solution: While the initial addition of the acyl chloride should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.[8]
Crude Product is Impure 1. Excess Acylating Agent: Using a large excess of 3-methylbenzoyl chloride can lead to side reactions.Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of the acyl chloride. Add the acyl chloride solution slowly and dropwise to the amine solution to avoid creating a high local concentration of the electrophile.[8]
2. Unreacted Starting Materials: Residual 3-methylbenzoic acid (from hydrolysis) and unreacted benzylamine are common impurities.[11]Solution: During the work-up, wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove basic benzylamine, followed by a wash with a mild base (e.g., saturated NaHCO₃) to remove acidic 3-methylbenzoic acid.[8][11]
Difficulty in Product Isolation 1. Emulsion Formation During Work-up: The biphasic solvent system can sometimes form a stable emulsion, making layer separation difficult.Solution: To break an emulsion, add a saturated solution of sodium chloride (brine) and swirl gently.[8] Alternatively, filtering the entire mixture through a pad of Celite can be effective.
2. Product is an Oil / Fails to Crystallize: The desired amide may not be a crystalline solid at room temperature, making isolation by recrystallization challenging.Solution: If the product is an oil or resists crystallization, purification by column chromatography on silica gel is the most effective method.[8] A gradient elution with hexanes and ethyl acetate is typically successful.
Troubleshooting Decision Tree

G cluster_tlc cluster_solutions Solutions Start Low Yield or Impure Product CheckTLC Analyze Crude by TLC Start->CheckTLC SM_Present Starting Material (SM) Present? CheckTLC->SM_Present Streaking Streaking or Multiple Spots? SM_Present->Streaking No Sol_Protonation Issue: Amine Protonation / Incomplete Reaction Action: Check base stoichiometry, increase reaction time/temp. SM_Present->Sol_Protonation Yes (Amine Spot) Sol_Hydrolysis Issue: Acyl Chloride Hydrolysis Action: Use anhydrous solvents, prepare acyl chloride fresh. SM_Present->Sol_Hydrolysis Yes (Acid Spot) Sol_Workup Issue: Impurities Action: Perform acid/base washes during work-up. Streaking->Sol_Workup Yes Sol_Chromatography Action: Purify via column chromatography. Optimize eluent. Streaking->Sol_Chromatography Yes Sol_Workup->Sol_Chromatography

Caption: Troubleshooting logic for reaction optimization.

Detailed Experimental Protocols

Protocol 1: Preparation of 3-Methylbenzoyl Chloride

This protocol details the conversion of 3-methylbenzoic acid to its more reactive acid chloride derivative. This intermediate is typically used immediately without further purification.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to trap HCl and SO₂ gas), add 3-methylbenzoic acid (1.0 eq).

  • Addition of Thionyl Chloride: Under a nitrogen atmosphere, carefully add an excess of thionyl chloride (e.g., 2-3 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[8]

  • Reaction: Heat the mixture to reflux (approximately 70-80 °C) for 2-3 hours. The reaction is complete when the solid benzoic acid has dissolved and gas evolution ceases.[8]

  • Work-up: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-methylbenzoyl chloride is a pale yellow oil and is used directly in the next step.

Protocol 2: Synthesis of N-benzyl-3-methylbenzamide (Schotten-Baumann Conditions)

This protocol describes the core amide formation reaction.

  • Preparation: In a flask, dissolve benzylamine (1.0 eq) in an organic solvent such as dichloromethane (DCM). Add an aqueous solution of 10% sodium hydroxide (1.1 eq).

  • Addition of Acid Chloride: Cool the biphasic mixture in an ice bath to 0 °C with vigorous stirring. Slowly, add a solution of the crude 3-methylbenzoyl chloride (1.05 eq) in the same organic solvent dropwise over 15-20 minutes.[8]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir vigorously at room temperature for 1-2 hours. Monitor the reaction's completion by TLC.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.[8][11]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Purification by Column Chromatography

This procedure is essential for obtaining a high-purity final product.

  • Column Packing: Prepare a slurry of silica gel in a non-polar eluent (e.g., 5% Ethyl Acetate in Hexane). Pour the slurry into a glass column to create a packed bed. The mass of silica should be approximately 20-50 times the mass of the crude sample.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of the organic solvent (e.g., DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 5-10% ethyl acetate in hexanes). Gradually increase the polarity of the eluent as needed to move the product band down the column.

  • Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-benzyl-3-methylbenzamide.

Core Reaction Mechanism

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.

Caption: Mechanism of amide formation.

By understanding the causality behind each experimental choice and anticipating potential pitfalls, you can systematically optimize the Schotten-Baumann synthesis of N-benzyl-3-methylbenzamide for both high yield and exceptional purity.

References

  • Quora. (2020, July 2). What is the Schottan-Baumann reaction? Available at: [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Available at: [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. Available at: [Link]

  • Royal Society of Chemistry. (2023, December 1). Reaction Chemistry & Engineering. Available at: [Link]

  • Wikipedia. Schotten–Baumann reaction. Available at: [Link]

  • Wikidot. (2017, March 7). Schotten-Baumann Reaction - Lokey Lab Protocols. Available at: [Link]

  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Available at: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link]

  • Nvpubhouse Library for American Journal of Applied Science and Technology. (2025, October 17). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Available at: [Link]

  • PubChem - NIH. N-benzyl-3-methylbenzamide | C15H15NO | CID 723535. Available at: [Link]

  • The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. Available at: [Link]

Sources

Troubleshooting low solubility of N-benzyl-3-methylbenzamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

A-Technical-Support-Guide-for-Researchers

Welcome to the technical support center for N-benzyl-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. As Senior Application Scientists, we have curated this resource to provide not only step-by-step protocols but also the underlying scientific rationale to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve N-benzyl-3-methylbenzamide directly into my aqueous buffer (e.g., PBS, TRIS), but it's not dissolving. What's wrong?

This is a common and expected observation. N-benzyl-3-methylbenzamide is a hydrophobic molecule with a predicted high octanol-water partition coefficient (XLogP3 of 2.6), indicating poor water solubility.[1] Direct dissolution in aqueous buffers is unlikely to be successful at concentrations typically required for in-vitro experiments.

The molecular structure, characterized by two aromatic rings and a secondary amide linkage, contributes to its lipophilic nature. To work with this compound in aqueous systems, a formulation strategy is necessary to overcome the unfavorable energetics of dissolving a non-polar molecule in a polar solvent like water.

The first and most critical step is to prepare a concentrated stock solution in a suitable organic solvent, which can then be diluted into your aqueous buffer.

Troubleshooting Guide: A Systematic Approach to Solubilization

We recommend a tiered approach to troubleshooting the solubility of N-benzyl-3-methylbenzamide. Start with the simplest and most common method (co-solvents) and proceed to more advanced techniques if required.

Tier 1: Co-solvent-based Stock Solution Preparation

The most straightforward method to solubilize N-benzyl-3-methylbenzamide for use in aqueous buffers is to first dissolve it in a water-miscible organic solvent to create a concentrated stock solution.[2][3] This stock solution can then be serially diluted into your experimental buffer.

The Underlying Principle: Co-solvency

Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for non-polar solutes to dissolve.[4] They essentially act as a bridge between the hydrophobic compound and the aqueous buffer.

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent for poorly soluble compounds.

  • Ethanol (EtOH): A less toxic alternative to DMSO, suitable for many cell-based assays.

  • N,N-Dimethylformamide (DMF): Another strong solvent, but with higher toxicity concerns.

Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh out 2.25 mg of N-benzyl-3-methylbenzamide (Molecular Weight: 225.28 g/mol ).[1]

  • Add Co-solvent: Add the weighed compound to a sterile microcentrifuge tube or glass vial. Add 1 mL of high-purity DMSO.

  • Facilitate Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming (up to 37°C) or brief sonication in a water bath can be applied.[5]

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates before use.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Workflow for Preparing a Stock Solution

A Weigh N-benzyl-3-methylbenzamide B Add appropriate volume of DMSO (or other co-solvent) A->B C Vortex/Sonicate until fully dissolved B->C D Visually inspect for clarity C->D E Store at -20°C or -80°C D->E

Caption: Workflow for preparing a co-solvent based stock solution.

Critical Consideration: Final Co-solvent Concentration in Assay

When diluting the stock solution into your aqueous buffer, it is crucial to keep the final concentration of the organic solvent as low as possible (typically <0.5% v/v) to avoid solvent-induced artifacts in your experiment, especially in cell-based assays.

Stock Concentration Dilution Factor for 10 µM Final Final DMSO % (v/v)
10 mM1:10000.1%
1 mM1:1001%
Tier 2: Advanced Solubilization Strategies

If you require higher concentrations of N-benzyl-3-methylbenzamide in your aqueous buffer than what can be achieved with a simple co-solvent dilution, or if your experimental system is intolerant to organic solvents, the following advanced techniques can be employed.

For ionizable compounds, adjusting the pH of the buffer to a range where the compound is in its more soluble ionized form is a common strategy.[6][]

Applicability to N-benzyl-3-methylbenzamide:

N-benzyl-3-methylbenzamide is a secondary amide. Amides are generally considered neutral compounds and are not readily protonated or deprotonated within the typical physiological pH range (pH 1-8). Therefore, significant solubility enhancement through pH adjustment is unlikely. However, at extreme pH values (highly acidic or basic), hydrolysis of the amide bond can occur, which would degrade the compound.

Recommendation:

Unless you have specific experimental data indicating that N-benzyl-3-methylbenzamide has an ionizable functional group with a relevant pKa, we do not recommend pH adjustment as a primary strategy for solubility enhancement. If you do attempt this, ensure you confirm the stability of the compound at the tested pH.

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[8][9] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility in the aqueous phase.[10][11]

Recommended Surfactants:

  • Polysorbate 80 (Tween® 80): A non-ionic surfactant commonly used in pharmaceutical formulations.[5]

  • Sodium Dodecyl Sulfate (SDS): An anionic surfactant, generally used for in-vitro applications and not for in-vivo studies due to its denaturing properties.

Experimental Protocol: Solubilization with Tween® 80

  • Prepare a Surfactant Stock Solution: Prepare a 10% (w/v) stock solution of Tween® 80 in your desired aqueous buffer.

  • Initial Dissolution in Co-solvent: Prepare a concentrated stock solution of N-benzyl-3-methylbenzamide in a minimal amount of a co-solvent like DMSO or ethanol, as described in Tier 1.

  • Formulation:

    • In a separate tube, add the desired volume of your aqueous buffer.

    • Add the 10% Tween® 80 stock to achieve a final concentration slightly above its CMC (for Tween® 80, the CMC is approximately 0.0013% w/v). A final concentration of 0.01% to 0.1% is a good starting point.

    • Slowly add the concentrated drug-in-co-solvent stock solution to the surfactant-containing buffer while vortexing.

  • Equilibration: Allow the solution to equilibrate for at least 30 minutes to ensure micellar encapsulation. The final solution should be clear.

Mechanism of Surfactant-Mediated Solubilization

A Hydrophobic Drug C Drug Encapsulated in Micelle Core A->C B Surfactant Micelle in Aqueous Buffer B->C D Increased Apparent Aqueous Solubility C->D

Caption: Surfactant micelles encapsulate hydrophobic drugs, increasing their solubility.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can form inclusion complexes with poorly soluble drugs, where the hydrophobic drug molecule is encapsulated within the cyclodextrin's non-polar cavity, thereby increasing its solubility in water.[13]

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[14]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with excellent solubilizing capacity.

Experimental Protocol: Solubilization with HP-β-CD

  • Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in your desired aqueous buffer to make a concentrated solution (e.g., 10-40% w/v).

  • Add the Compound: Add an excess of solid N-benzyl-3-methylbenzamide to the HP-β-CD solution.

  • Equilibrate: Shake or stir the suspension at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Remove Undissolved Compound: Centrifuge or filter the solution to remove the undissolved N-benzyl-3-methylbenzamide.

  • Determine Concentration: The concentration of the solubilized drug in the clear supernatant can be determined using a suitable analytical method, such as HPLC-UV.

Principle of Cyclodextrin Complexation

A Hydrophobic Drug C Inclusion Complex Formation A->C B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) B->C D Soluble Drug-Cyclodextrin Complex C->D

Caption: Cyclodextrins encapsulate hydrophobic drugs to form soluble inclusion complexes.

Summary of Troubleshooting Strategies

Method Principle Advantages Disadvantages When to Use
Co-solvents (e.g., DMSO, EtOH) Reduces solvent polarity.[2]Simple, rapid, effective for high concentration stock solutions.[15]Potential for solvent-induced artifacts in assays; limited final concentration in buffer.As the first-line approach for preparing stock solutions for subsequent dilution.
pH Adjustment Increases the fraction of the more soluble ionized form of the drug.[6]Simple and cost-effective.Unlikely to be effective for neutral amides; risk of compound degradation at extreme pH.Only if the compound has a known ionizable group with a relevant pKa.
Surfactants (e.g., Tween® 80) Micellar encapsulation of the hydrophobic drug.[8]Can significantly increase apparent solubility; can be used in-vivo.May interfere with some biological assays; requires optimization of concentration.When higher aqueous concentrations are needed and co-solvents are not suitable.
Cyclodextrins (e.g., HP-β-CD) Formation of soluble inclusion complexes.[13]High solubilizing capacity; low toxicity; can improve stability.Higher cost; may require longer equilibration times; potential for competitive binding in assays.For challenging solubility issues and for in-vivo formulations.

Final Recommendations

For most in-vitro applications, preparing a concentrated stock solution of N-benzyl-3-methylbenzamide in DMSO (Tier 1) and then diluting it into your aqueous buffer is the most practical and effective approach. Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

If you encounter persistent solubility issues or your experimental system is sensitive to organic solvents, we recommend exploring the use of cyclodextrins or surfactants.

Should you require further assistance, please do not hesitate to contact our technical support team with details of your experimental setup and the challenges you are facing.

References

  • N,N-Diethyl-3-methylbenzamide - MDPI. (2022, June 25). Retrieved from [Link]

  • N-benzyl-3-methylbenzamide | C15H15NO | CID 723535 - PubChem. National Institutes of Health. Retrieved from [Link]

  • Chemical Properties of N-benzyl-N-methyl-benzamide - Cheméo. Retrieved from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Retrieved from [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). Retrieved from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. National Institutes of Health. Retrieved from [Link]

  • Preparing Solutions - Chemistry LibreTexts. (2025, August 18). Retrieved from [Link]

  • Cosolvent - Wikipedia. Retrieved from [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC. National Institutes of Health. Retrieved from [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Publications. (2011, February 23). Retrieved from [Link]

  • Preparing Stock Solutions - PhytoTech Labs. Retrieved from [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. National Institutes of Health. Retrieved from [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. Retrieved from [Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - MDPI. (2026, January 16). Retrieved from [Link]

  • N-benzyl-N-methyl-benzamide | C15H15NO | CID 527038 - PubChem. National Institutes of Health. Retrieved from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • The Role of Surfactants in Compounded Preparation - THE PCCA BLOG. (2022, January 5). Retrieved from [Link]

  • N-benzyl-N-methyl-benzamide - the NIST WebBook. Retrieved from [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Retrieved from [Link]

  • A thorough analysis of the effect of surfactant/s on the solubility and pharmacokinetics of (S)-zaltoprofen - PubMed Central. National Institutes of Health. Retrieved from [Link]

  • Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug | Crystal Growth & Design - ACS Publications. (2018, February 14). Retrieved from [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. Retrieved from [Link]

  • N-benzyl-3-hydroxybenzamide | C14H13NO2 | CID 2394019 - PubChem. National Institutes of Health. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. (2024, December 19). Retrieved from [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (2018, September 15). Retrieved from [Link]

  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Retrieved from [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016, October 18). Retrieved from [Link]

  • Co-solvent: Significance and symbolism. (2025, December 23). Retrieved from [Link]

  • N-Benzyl-4-methylbenzamide | C15H15NO | CID 228681 - PubChem. National Institutes of Health. Retrieved from [Link]

Sources

Resolving peak tailing of N-benzyl-3-methylbenzamide in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing of N-benzyl-3-methylbenzamide in RP-HPLC

Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Urgency: High (Impacts Quantification & Impurity Profiling)[1]

Executive Summary & Compound Profile

User Query: "I am observing significant peak tailing (


) for N-benzyl-3-methylbenzamide on my C18 column. The peak shape is asymmetrical, affecting resolution from impurities.[2][3] What is the root cause and fix?"

Scientist's Analysis: N-benzyl-3-methylbenzamide is a secondary amide with a moderate hydrophobic character (LogP ~2.6).[1][4] Unlike amines, amides are neutral at typical HPLC pH levels (pH 2–8).[1] Therefore, the "classic" amine-silanol ionic interaction is not the primary driver here. Instead, your tailing is likely caused by hydrogen bonding between the amide carbonyl/nitrogen and residual silanols, or hydrophobic mismatch in the stationary phase.

Compound Vital Statistics:

Property Value Chromatographic Implication
Structure Amide (Secondary) H-Bond Acceptor (C=O) & Donor (N-H).[1][4] Susceptible to silanol H-bonding.[1][2]
LogP ~2.6 (Lipophilic) Requires adequate organic modifier strength to prevent hydrophobic adsorption.[1]
pKa Neutral (in working range) pH adjustments affect silanol state, not the analyte's ionization.[1]

| Key Impurities | Benzylamine (Precursor) | Highly basic; will tail severely if present, potentially co-eluting.[1] |

Diagnostic Workflow (The "Triage")

Before changing your method, determine if the issue is Chemical (Interaction-based) or Physical (System-based).[1][4]

Triage Start START: Tailing Observed (Tf > 1.5) Step1 Inject Neutral Standard (e.g., Toluene/Uracil) Start->Step1 Decision1 Does Standard Tail? Step1->Decision1 Physical PHYSICAL ISSUE (Void volume, old column, bad connection) Decision1->Physical Yes Chemical CHEMICAL ISSUE (Secondary Interactions) Decision1->Chemical No Action1 Check Tubing/Fittings Replace Column Frit Physical->Action1 Action2 Optimize Mobile Phase Change Stationary Phase Chemical->Action2

Figure 1: Diagnostic decision tree to isolate the root cause of peak asymmetry.

Troubleshooting Modules (Q&A)
Module A: Mobile Phase & pH Strategy

Q: Since the amide is neutral, why does pH matter? A: While the analyte doesn't ionize, the silica surface does. Above pH 3.5, residual silanol groups (


) deprotonate to 

.[1][4][5]
  • Mechanism: Even though your amide is neutral, the

    
     group acts as a hydrogen bond donor. Deprotonated silanols are strong H-bond acceptors.[1][5] This "stickiness" causes the tail.
    
  • Solution: Lower the pH to 2.5 – 3.0 using Phosphate buffer or 0.1% Formic Acid. This keeps silanols protonated (

    
    ), reducing their H-bonding potential [1].[1]
    

Q: Should I use Triethylamine (TEA)? A: TEA is a "silanol blocker" typically used for bases.[1][4] However, for amides, it can still be effective by competitively binding to the active silanol sites that are grabbing your amide's hydrogen.

  • Protocol: Add 5–10 mM TEA to the aqueous mobile phase. Note: Ensure your column is silica-based; polymer columns do not need this.[1][4]

Module B: Stationary Phase Selection

Q: I am using a standard C18 column. Is that the problem? A: If it is an older "Type A" silica or a non-endcapped column, yes .

  • The Fix: Switch to a Type B (High Purity) End-capped C18 or a Polar-Embedded group column.[1][4]

    • End-capping chemically bonds a small group (like trimethylsilyl) to residual silanols, effectively "capping" the active sites [2].

    • Polar-embedded phases (e.g., amide or carbamate embedded) shield the silica surface and provide a water-rich layer that improves mass transfer for polar-functionalized aromatics like benzamides.[1][4]

Module C: Solvent Mismatch (The "Hidden" Cause)

Q: My peak looks like a "shark fin" (fronting + tailing). Why? A: You might be dissolving your sample in 100% Acetonitrile or DMSO while your starting mobile phase is high-aqueous (e.g., 90% Water).[1][4]

  • The Physics: The strong solvent plug travels faster than the analyte can equilibrate, causing band broadening.

  • Protocol: Dissolve the sample in the mobile phase or a solvent slightly weaker than the mobile phase (e.g., 50:50 MeOH:Water).[6]

Experimental Protocol: The "Tailing Elimination" Study

Perform this standardized workflow to optimize peak shape.

Objective: Reduce USP Tailing Factor (


) to 

.
StepParameterCondition A (Control)Condition B (pH Mod)Condition C (Temp Mod)
1 Column C18 (Standard)C18 (Standard)C18 (Standard)
2 Mobile Phase A Water (Neutral)20mM Phosphate (pH 2.[1][4]5)20mM Phosphate (pH 2.[1][5]5)
3 Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
4 Temperature 25°C25°C40°C
5 Result Likely TailingImproved SymmetrySharpest Peak

Detailed Steps:

  • Preparation: Prepare a 20mM Potassium Phosphate buffer adjusted to pH 2.5 with Phosphoric Acid.

  • Equilibration: Flush column with 90% Buffer / 10% ACN for 20 column volumes.

  • Injection: Inject 5 µL of N-benzyl-3-methylbenzamide (100 µg/mL dissolved in 50:50 Mobile Phase).

  • Analysis: Calculate

    
     using the formula: 
    
    
    
    [1][4]
    • Where

      
       is peak width at 5% height and 
      
      
      
      is the distance from peak front to apex.[3][4]
  • Optimization: If

    
     in Condition B, proceed to Condition C. Higher temperature (40-50°C) improves mass transfer kinetics, reducing hydrophobic tailing [3].[1]
    
Mechanistic Visualization

The following diagram illustrates the molecular interaction causing the tailing and how the "End-capping" solution works.

Mechanism cluster_0 Scenario A: Standard Silica (Tailing) cluster_1 Scenario B: End-Capped Column (Sharp Peak) Silanol Free Silanol (Si-OH) Amide N-benzyl-3-methylbenzamide (N-H Donor) Silanol->Amide Hydrogen Bond (Causes Drag) Capped End-Cap Group (Trimethylsilyl) Amide2 N-benzyl-3-methylbenzamide (Free Flowing)

Figure 2: Mechanism of silanol-amide hydrogen bonding vs. steric protection via end-capping.[1][4]

References
  • Chromatography Online. "HPLC Diagnostic Skills II – Tailing Peaks." LCGC Blog, 2022.[1] [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Technical Guide, 2025.[1] [Link]

  • PubChem. "N-benzyl-3-methylbenzamide Compound Summary."[1][4] National Library of Medicine, 2025. [Link][1][4]

Sources

Minimizing side reactions in 3-methylbenzoyl chloride amidation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Optimizing Purity Ticket ID: #AMID-3MB-OPT Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Core Chemistry

The Challenge: 3-Methylbenzoyl chloride (m-toluoyl chloride) is a moderately reactive electrophile. While the meta-methyl group provides slight electron donation (making it kinetically slower than benzoyl chloride), it does not offer significant steric protection. Consequently, it is prone to three primary failure modes:

  • Hydrolysis: Rapid conversion back to 3-methylbenzoic acid upon contact with ambient moisture.

  • Anhydride Formation: Reaction between the acid chloride and the hydrolyzed acid byproduct.

  • Thionyl Contamination: Residual

    
     from the acid chloride synthesis acting as a "rogue" coupling agent, leading to sulfonamides or dark tars.
    

The Goal: Achieve >95% conversion to the amide with <1% carboxylic acid residue, avoiding column chromatography where possible.

Critical Reaction Pathways (Visualization)

Before starting, visualize the competition occurring in your flask. You must bias the system toward Path A .

ReactionPathways Start 3-Methylbenzoyl Chloride Amide Target Amide (Goal) Start->Amide Path A: + Amine (Fastest if Dry) Acid 3-Methylbenzoic Acid (Waste) Start->Acid Path B: + H2O (Fast) Anhydride Anhydride (Side Product) Start->Anhydride Path C: + Acid (Secondary) Amine Amine (Nucleophile) Water Trace Water (Impurity) Acid->Anhydride Consumes Reagent

Caption: Path A is the kinetic product. Path B triggers Path C, consuming 2 equivalents of your starting material to make one equivalent of impurity.

Pre-Reaction Quality Control (The Input)

Issue: "My reaction mixture turned dark/black immediately." Diagnosis: Residual Thionyl Chloride (


).[1]
If you synthesized the acid chloride yourself, residual 

reacts with your amine to form sulfinylamines (yellow/orange) or chars the amine.

Protocol: The Toluene Azeotrope Never trust a vacuum alone to remove thionyl chloride.

  • After acid chloride formation, add anhydrous toluene (equal volume to your product).

  • Evaporate on a rotary evaporator. Toluene forms a binary azeotrope with

    
     (bp 76°C), dragging the impurity out.
    
  • Repeat 3 times.

  • Validation: Take a

    
    H NMR of the acid chloride. Look for the disappearance of the broad acidic proton (if acid remains) and ensure no shifting of the aromatic signals due to sulfur species.
    

Experimental Protocol: The "Anhydrous" Standard

While Schotten-Baumann (aqueous base) conditions are robust, they guarantee the presence of water (Path B). For high-value amines, use this anhydrous protocol to minimize side reactions.

Reagents:

  • Electrophile: 3-Methylbenzoyl chloride (1.0 equiv)

  • Nucleophile: Amine (1.0 - 1.1 equiv)

  • Base: Triethylamine (TEA) or DIPEA (Hunig’s Base) (1.2 - 1.5 equiv)

  • Solvent: Anhydrous DCM or THF (0.1 M concentration)

  • Catalyst: DMAP (0.05 equiv) - Optional, only for sterically hindered amines.

Step-by-Step Procedure:

  • The Setup: Flame-dry a round-bottom flask. Cool to 0°C under an inert atmosphere (

    
     or Ar).
    
    • Why? 3-methylbenzoyl chloride is exothermic upon reaction. Heat promotes side reactions and decomposition.

  • The Scavenger: Dissolve the Amine and Base in the solvent first.

    • Why? The base must be present before HCl is generated to prevent protonation of the unreacted amine (which would render it non-nucleophilic).

  • The Addition: Dissolve 3-methylbenzoyl chloride in a small volume of solvent. Add it dropwise to the amine solution over 10-15 minutes.

    • Control: If the solution smokes or boils, you are adding too fast.

  • The Warm-up: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • In-Process Check (IPC): Spot on TLC.

    • Tip: Quench the TLC aliquot with MeOH. If you see a spot corresponding to methyl 3-methylbenzoate, your acid chloride is still unreacted. If you see 3-methylbenzoic acid, it hydrolyzed.

Purification & Workup (The Cleanup)

Issue: "My product contains a white solid that won't dissolve." Diagnosis: This is likely 3-methylbenzoic acid (hydrolysis product) or amine-HCl salts.

The "Self-Validating" Workup System: Do not rely on column chromatography for simple amide purifications. Use chemical orthogonality.

WorkupFlow Crude Crude Reaction Mixture (DCM + Amide + Base-HCl + Acid Impurity) AcidWash Wash 1: 1M HCl Crude->AcidWash Removes Excess Amine & DMAP BaseWash Wash 2: Sat. NaHCO3 AcidWash->BaseWash Organic Layer Only Dry Dry (MgSO4) & Evaporate BaseWash->Dry Removes 3-Methylbenzoic Acid (as Sodium Salt)

Caption: This sequence chemically strips impurities. If the product remains, it is neutral and likely pure.

Detailed Wash Protocol:

  • Acid Wash: Wash organic layer with 1M HCl (2x).

    • Removes: Unreacted amine, TEA/DIPEA, and DMAP.

    • Caution: Do not use if your product has a basic nitrogen (e.g., pyridine ring).

  • Base Wash: Wash organic layer with Saturated

    
     (2x).
    
    • Removes:3-Methylbenzoic acid (converts to water-soluble sodium 3-methylbenzoate).

    • Check: The aqueous layer should be basic (pH > 8).

  • Brine Wash: Wash with saturated NaCl (1x) to remove trapped water.

  • Dry: Over

    
     or 
    
    
    
    .

Troubleshooting & FAQs

Q: I see a new spot on TLC that runs very close to my product. What is it? A: It is likely the anhydride (bis(3-methylbenzoic) anhydride).

  • Cause: You had water in the reaction.[2][3][4][5][6] The acid chloride hydrolyzed to acid, which then reacted with the remaining acid chloride.

  • Fix: Add a nucleophilic scavenger (like N,N-dimethylethylenediamine) for 30 mins before workup to convert the anhydride into a highly polar species that washes out with acid.

Q: My yield is low, and I recovered starting amine. A: The HCl generated during the reaction protonated your amine.

  • Fix: Ensure you have at least 1.2 equivalents of TEA/DIPEA. If your amine is valuable, use 2.0 equivalents of the base to be safe.

Q: Can I use Schotten-Baumann (NaOH/Water/DCM) instead? A: Yes, but with caveats.

  • Pros: No need for dry solvents; easy removal of acid byproduct.

  • Cons: 3-methylbenzoyl chloride hydrolyzes faster in this system. You must use a large excess of the acid chloride (1.5 - 2.0 equiv) to compensate for the portion that is "sacrificed" to the water.

Q: How do I confirm the structure by NMR? A: Look for the Methyl Handle .

  • 3-Methylbenzoic acid:[7] Methyl singlet ~2.40 ppm; Acid proton >10.5 ppm (broad).

  • 3-Methylbenzoyl chloride: Methyl singlet ~2.45 ppm; Ortho protons shifted downfield (~7.9 ppm).

  • Product (Amide): Methyl singlet usually shifts upfield slightly (~2.35 ppm); Amide N-H proton (if secondary) ~6.0-8.0 ppm (broad).

Data Tables: Solvent & Base Selection

SolventSuitabilityNotes
DCM (Dichloromethane) Excellent Standard choice. Easy to remove. Good solubility for most amides.
THF (Tetrahydrofuran) Good Use for polar amines. Must be anhydrous (peroxides/water risk).[8]
DMF Avoid Hard to remove during workup. Promotes hydrolysis if wet.
Toluene Moderate Good for heating, but poor solubility for polar intermediates.
BaseRoleWhen to use
Triethylamine (TEA) ScavengerStandard for primary/secondary amines.
DIPEA (Hunig's Base) ScavengerUse if the amine is sterically hindered (less nucleophilic competition).
Pyridine Solvent/BaseUse for highly unreactive amines (e.g., anilines). Hard to remove (requires CuSO4 wash).

References

  • Mechanism of Acyl Substitution: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Schotten-Baumann Conditions: Schotten-Baumann Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Purification of Amides:Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2009). Butterworth-Heinemann.

Sources

Enhancing membrane permeability of N-benzyl-3-methylbenzamide in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Membrane Permeability & Bioavailability in Cell Culture Ticket ID: #BENZ-003-SOL Status: Open Responder: Senior Application Scientist, Cell Biology Division

Introduction: The "Hidden" Barrier

Welcome to the Technical Support Hub. You are likely here because you are treating cells with N-benzyl-3-methylbenzamide (or a structural analog) and observing inconsistent potency, crystal formation in the media, or lower-than-expected intracellular concentrations.

The Core Problem: N-benzyl-3-methylbenzamide is a lipophilic benzamide derivative (LogP ~2.6–3.0). While it theoretically passes through membranes easily via passive diffusion, its practical permeability is often limited by two physical phenomena in aqueous cell culture environments:

  • The "Crash" Effect: Upon dilution from DMSO into aqueous media, hydrophobic molecules often form micro-precipitates (invisible to the naked eye) that settle on the plastic rather than entering the cell.

  • Serum Sequestration: The molecule’s lipophilicity drives it to bind albumin in Fetal Bovine Serum (FBS), reducing the "free fraction" available for cellular uptake.

This guide provides the protocols to overcome these barriers.

Module 1: Solubility & Formulation (The "Entry" Problem)
Q: "My compound precipitates immediately when I add the DMSO stock to the media. How do I fix this?"

A: Stop doing direct "shock" dilutions. Dropping high-concentration DMSO stock directly into a large volume of media creates a local environment where the drug concentration exceeds its solubility limit before it can disperse. This causes "crashing out."

The Solution: Step-Down Dilution Protocol Instead of a 1:1000 single-step dilution, use an intermediate buffer step to stabilize the hydrophobic molecules.

Protocol:

  • Prepare Stock: Dissolve N-benzyl-3-methylbenzamide in 100% DMSO to 1000x your final target concentration (e.g., 10 mM).

  • Intermediate Step: Dilute the stock 1:10 into sterile PBS (pH 7.4) or serum-free media while vortexing. This creates a 100x intermediate (10% DMSO).

    • Note: If this turns cloudy, your concentration is too high. Add Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to the PBS (see below).

  • Final Step: Pipette the intermediate solution into your cell culture well to reach 1x concentration (0.1% final DMSO).

Q: "Step-down didn't work. It's still cloudy. What is the advanced fix?"

A: Molecular Encapsulation with Cyclodextrins. Benzamides have high affinity for the hydrophobic cavity of cyclodextrins. This "hides" the hydrophobic portion of the molecule from the water, preventing precipitation while allowing the drug to release at the cell membrane.

Protocol: HP-β-CD Complexation

  • Prepare a 20% (w/v) HP-β-CD stock solution in PBS. Sterile filter (0.22 µm).

  • Dilute your N-benzyl-3-methylbenzamide DMSO stock into this HP-β-CD solution before adding to cells.

  • Incubate at 37°C with shaking for 30 minutes to allow inclusion complexes to form.

  • Add this complex to your cells.

Visualizing the Mechanism:

SolubilityMechanism cluster_0 Standard Dilution (Failure Mode) cluster_1 Cyclodextrin Strategy (Success Mode) Drug_DMSO Drug in DMSO Media Aqueous Media Drug_DMSO->Media Rapid Mixing CD_Sol HP-beta-CD Solution Drug_DMSO->CD_Sol Slow Addition Precipitate Micro-Crystals (Biologically Inactive) Media->Precipitate Hydrophobic Crash Complex Inclusion Complex (Water Soluble) CD_Sol->Complex Equilibrium Membrane Cell Membrane Complex->Membrane Delivery Intracellular Intracellular Drug Membrane->Intracellular Release

Figure 1: Comparison of standard dilution (leading to precipitation) vs. Cyclodextrin encapsulation which maintains solubility until membrane contact.

Module 2: Cellular Uptake & Retention (The "Efficiency" Problem)
Q: "The drug is soluble, but intracellular concentration is still low. Is it P-gp?"

A: It is highly probable. Benzamide derivatives are frequent substrates for P-glycoprotein (P-gp/MDR1), an efflux pump that actively ejects drugs from the cell.

Diagnostic Experiment: Perform a parallel treatment with and without Verapamil (10-50 µM) or Cyclosporin A (5-10 µM) (known P-gp inhibitors).

  • If intracellular toxicity or efficacy increases significantly with Verapamil, your drug is being pumped out.

Q: "How does Serum (FBS) affect my results?"

A: The "Protein Trap." Lipophilic benzamides (LogP > 2.5) bind non-specifically to albumin in FBS. If you treat cells in 10% FBS, up to 90% of your drug may be bound to protein and unavailable to cross the membrane.

Optimization Table: Serum Conditions

ParameterStandard ConditionOptimized ConditionReason
FBS Concentration 10%0.5% - 1.0% Reduces albumin "sink," increasing free drug concentration.
Serum Type Standard FBSCharcoal-Stripped FBS Removes endogenous lipophilic hormones that might compete or interfere.
Incubation Time 24 HoursPulse (4-6 Hours) High-dose pulse in low serum maximizes uptake before toxicity sets in.
Module 3: Experimental Validation Protocols

To scientifically prove permeability improvements, do not rely on functional assays (e.g., cell death) alone, as these can be confounded by off-target effects. Use a PAMPA assay.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

A cell-free method to determine passive permeability.[1]

  • Donor Plate: Add 300 µL of N-benzyl-3-methylbenzamide (10 µM) in PBS (pH 7.4).

  • Membrane: Coat the PVDF filter of the acceptor plate with 5 µL of 1% Lecithin in Dodecane (mimics the lipid bilayer).

  • Acceptor Plate: Add 200 µL of drug-free PBS.

  • Sandwich: Place the acceptor plate on top of the donor plate.

  • Incubate: 5 hours at room temperature (humidified chamber).

  • Analysis: Measure drug concentration in the Acceptor well via UV-Vis (254 nm) or LC-MS.

Permeability Calculation Workflow:

PAMPA_Workflow Start Prepare Drug Solution (Donor Well) Coat Coat Filter with Lecithin/Dodecane Start->Coat Incubate Incubate 5 Hours (Passive Diffusion) Coat->Incubate Measure Quantify Acceptor Well (LC-MS / UV) Incubate->Measure Calc Calculate Pe (Effective Permeability) Measure->Calc

Figure 2: Workflow for the PAMPA assay to validate passive membrane permeability independent of cellular metabolism.

References
  • PubChem. (2025).[2][3] N-benzyl-3-methylbenzamide Physicochemical Properties & LogP Data. National Library of Medicine. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Validates HP-β-CD for lipophilic drug solubilization). Link

  • BenchChem. (2025). DMSO Tolerance in Cell Culture: Limits and Toxicity Profiles. (Establishes 0.1-0.5% DMSO safety limits). Link

  • Kornhuber, J., et al. (2010).[4] Lipophilic cationic drugs increase the permeability of lysosomal membranes in a cell culture system. Journal of Cellular Physiology. (Mechanisms of lipophilic drug retention). Link

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay (PAMPA). European Journal of Medicinal Chemistry. (Standard protocol for PAMPA). Link

Sources

Overcoming steric hindrance in 3-methylbenzoic acid coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 3-Methylbenzoic Acid Coupling Reactions Role: Senior Application Scientist Status: Active Support

Executive Summary & Diagnostic Triage

User Context: You are attempting to couple 3-methylbenzoic acid (m-toluic acid) to a nucleophile (likely an amine). The Challenge: While the methyl group at the meta position (C3) is not as sterically obstructing as an ortho substituent, it increases the lipophilicity of the substrate and exerts a weak electron-donating inductive effect (+I). When coupled with bulky amine partners (e.g., tert-butylamines, ortho-substituted anilines) or unreactive nucleophiles , standard carbodiimide chemistries (EDC/NHS, DCC) frequently result in:

  • Stalled conversion (recovered starting material).

  • N-acyl urea formation (rearrangement side-product).

  • Oligomerization (anhydride formation).

Diagnostic Matrix: What are you observing?
Symptom Probable Cause Recommended Protocol
0-10% Conversion (SM recovered)Activation barrier too high; Carbodiimide intermediate is too stable or rearranging.Switch to Acid Chloride (Ghosez Method). See Protocol B.
Low Yield (<40%) + Side Products Slow kinetics allowing N-acyl urea rearrangement (common with EDC).Switch to T3P (Propylphosphonic Anhydride). See Protocol A.
Product is Racemized (if partner is chiral)Over-activation (e.g., using SOCl₂) causing oxazolone formation.Use T3P with Pyridine/DIPEA at 0°C. T3P has the lowest epimerization risk of high-energy reagents.
Incomplete Solubility 3-methylbenzoic acid is lipophilic; poor solubility in polar aprotic solvents (DMF/DMSO).Use 2-MeTHF or Ethyl Acetate. T3P is available in these solvents and they solubilize m-toluates well.

Deep Dive: High-Performance Coupling Protocols

Protocol A: The "Gold Standard" – T3P Coupling

Best For: Sterically demanding amines, chiral coupling partners, and scalable process chemistry. Why it works: T3P (Propylphosphonic Anhydride) forms a highly reactive but organized mixed anhydride. Unlike HATU, it does not generate guanidinium byproducts, and the phosphorus byproducts are water-soluble, simplifying purification of the lipophilic 3-methylbenzamide product.

Reagents:

  • 3-Methylbenzoic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • Base: DIPEA (3.0 – 5.0 equiv) or Pyridine (for highly hindered substrates)

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Preferred for m-toluates)

Step-by-Step Workflow:

  • Dissolution: Charge 3-methylbenzoic acid, the amine, and the solvent (concentration ~0.2 M) into the reactor.

  • Base Addition: Add DIPEA (or Pyridine) at 0°C. Stir for 10 minutes.

    • Note: A large excess of base is critical.[1] T3P requires base to drive the equilibrium and neutralize the propylphosphonic acid byproduct.

  • Activation: Add T3P solution dropwise over 10–20 minutes at 0°C.

    • Technical Insight: Rapid addition can cause exotherms that degrade the reagent.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by HPLC/LC-MS.

    • Troubleshooting: If conversion stalls at 50% after 4 hours, heat to 50°C. T3P is thermally stable up to 100°C.

  • Workup: Quench with water. Wash organic layer with 1M NaOH (removes unreacted acid and phosphorus byproducts) followed by 1M HCl (removes unreacted amine).

Protocol B: The "Nuclear Option" – Ghosez’s Reagent

Best For: Extremely unreactive/hindered amines (e.g., t-butyl amine, electron-deficient anilines) where T3P fails. Why it works: This method converts 3-methylbenzoic acid to 3-methylbenzoyl chloride under neutral conditions . It avoids the harsh acidity of Thionyl Chloride (SOCl₂) and the variable quality of Oxalyl Chloride.

Reagents:

  • 3-Methylbenzoic acid (1.0 equiv)

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.1 – 1.2 equiv)

  • Solvent: Dry DCM or CHCl₃

Step-by-Step Workflow:

  • Acid Chloride Formation:

    • Dissolve 3-methylbenzoic acid in dry DCM.

    • Add Ghosez’s reagent dropwise at RT.

    • Stir for 1–2 hours. Monitor by quenching an aliquot with MeOH (check for methyl ester by LC-MS).

    • Mechanism:[1][2][3][4] The reagent reacts with the acid to form the acid chloride and a neutral amide byproduct (N,N-dimethylisobutyramide).

  • Coupling:

    • Once acid chloride formation is complete, add the Amine partner (1.1 equiv) and a base (Et₃N or DIPEA, 1.5 equiv).

    • Note: Since the activation generated no acidic byproducts (unlike SOCl₂ which generates HCl gas), you only need base to neutralize the HCl formed during the coupling step.

  • Workup: Standard aqueous wash.[5] The N,N-dimethylisobutyramide byproduct is water-soluble/washable.[1][5][6]

Technical FAQ: Mechanisms & Logic

Q1: Why does the meta-methyl group affect coupling if it's not at the reaction center? A: While the steric bulk is lower than an ortho-methyl, the meta-methyl group increases the lipophilicity (logP) of the molecule. In standard polar coupling solvents (DMF), this can lead to aggregation or micelle-like behavior that inhibits reagent access. Furthermore, the weak electron-donating effect (+I) makes the carbonyl carbon slightly less electrophilic compared to unsubstituted benzoic acid, requiring a more potent leaving group (like the T3P-mixed anhydride or Chloride) to facilitate nucleophilic attack by a hindered amine.

Q2: Can I use HATU? A: HATU is effective but often requires difficult purification to remove the tetramethylurea byproduct. For 3-methylbenzoic acid derivatives, which are often oils or low-melting solids, separating these byproducts can be tedious. T3P is preferred because the byproducts wash away in water.[2][6]

Q3: My reaction turns black/tarry with Thionyl Chloride. Why? A: 3-methylbenzoic acid is electron-rich (due to the methyl group). Harsh acidic conditions and heat (refluxing SOCl₂) can cause electrophilic aromatic substitution side reactions or polymerization. Protocol B (Ghosez) avoids this by operating at neutral pH and room temperature.

Visual Workflows

Figure 1: Decision Logic for Reagent Selection

ReagentSelection Start Start: 3-Methylbenzoic Acid Coupling Analyze Analyze Amine Partner Start->Analyze IsHindered Is Amine Hindered? (e.g., t-Butyl, Ortho-subst. Aniline) Analyze->IsHindered IsChiral Is Amine Chiral? IsHindered->IsChiral Yes Standard Use EDC / HOBt (Standard Protocol) IsHindered->Standard No (Primary/Linear) T3P_Route Use T3P / Pyridine (Protocol A) IsChiral->T3P_Route Yes (Prevent Racemization) CheckT3P Did T3P Fail? (<20% Yield) IsChiral->CheckT3P No Ghosez_Route Use Ghosez's Reagent (Protocol B) CheckT3P->T3P_Route No (Try T3P First) CheckT3P->Ghosez_Route Yes (Force Activation)

Caption: Logic flow for selecting the optimal coupling reagent based on amine hindrance and chirality risks.

Figure 2: T3P Activation Mechanism

T3PMechanism T3P T3P Reagent (Cyclic Anhydride) MixedAnhydride Active Mixed Anhydride (Highly Reactive) T3P->MixedAnhydride + Acid Acid 3-Methylbenzoic Acid (Deprotonated) Acid->MixedAnhydride Product Final Amide MixedAnhydride->Product + Amine Byproduct Water-Soluble P-Byproduct MixedAnhydride->Byproduct Leaving Group Amine Hindered Amine Amine->Product

Caption: Simplified mechanism showing T3P activation. The cyclic structure opens to form a mixed anhydride, which is then attacked by the amine.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][7][8] Chemical Reviews, 116(19), 11754–11844.

  • Wissmann, H., & Kleiner, H. J. (1980). New Peptide Synthesis Method using Propanephosphonic Acid Anhydride (T3P).[6] Angewandte Chemie International Edition, 19(2), 133-134.

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A New Reagent for the Preparation of Acid Chlorides. Angewandte Chemie International Edition, 8(6), 454-455.

  • Patterson, J. (2018). T3P (Propylphosphonic Anhydride): The Green Coupling Reagent.[6] Euticals/Archimica Technical Whitepaper. (Note: Generalized link to manufacturer technical library).

Sources

Stabilization of N-benzyl-3-methylbenzamide in oxidative stress models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Researchers utilizing N-benzyl-3-methylbenzamide in oxidative stress models (e.g.,


-induced cytotoxicity, Fenton reaction assays) often encounter a critical paradox: the oxidative environment designed to test the molecule's efficacy simultaneously drives its degradation.

This guide addresses the three primary failure modes associated with this compound:

  • Benzylic Oxidation (Chemical Instability): The methylene bridge is a "soft target" for radical attack.

  • Aqueous Precipitation: Lipophilicity leads to "crashing out" in aqueous ROS buffers.

  • Assay Interference: False-negatives in ROS detection due to fluorescence quenching.

Module 1: Chemical Stability & Degradation Mechanisms

The Core Issue: Oxidative Debenzylation

Unlike the robust amide bond, the benzylic carbon (the


 connecting the nitrogen to the phenyl ring) is highly susceptible to Hydrogen Atom Transfer (HAT) reactions initiated by Reactive Oxygen Species (ROS).

Mechanism: In high-ROS environments (e.g., presence of hydroxyl radicals


), the benzylic hydrogen is abstracted, forming a carbon-centered radical. This radical captures oxygen, forming a hemiaminal intermediate that spontaneously collapses, cleaving the molecule into 3-methylbenzamide  (inactive fragment) and benzaldehyde .
Visualization: Degradation Pathway

OxidativeDebenzylation Compound N-benzyl-3-methylbenzamide Radical Benzylic Radical (•CH-) Compound->Radical + •OH (ROS) - H2O Intermed Hemiaminal Intermediate Radical->Intermed + O2 / Reduction Product1 3-methylbenzamide (Inactive) Intermed->Product1 Spontaneous Collapse Product2 Benzaldehyde (Toxic byproduct) Intermed->Product2

Figure 1: The oxidative debenzylation pathway. The benzylic position is the structural weak point in oxidative stress models.

Troubleshooting Protocol: Stability Verification

Do not rely on biological endpoints to verify stability. Use this HPLC checkpoint before running your bioassay.

  • Incubate: 10 µM Compound in Assay Buffer + 100 µM

    
     (or your specific stressor) for 30 mins at 37°C.
    
  • Quench: Add Catalase (100 U/mL) or Methionine (1 mM) to stop oxidation.

  • Analyze: RP-HPLC (C18 column).

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

    • Detection: UV 254 nm.

  • Pass Criteria: >95% parent peak area retention compared to vehicle control.

Module 2: Solubility & Formulation

N-benzyl-3-methylbenzamide is lipophilic (


). In oxidative stress assays, which use aqueous buffers (PBS, HBSS), "apparent" instability is often actually micro-precipitation .
Solvent Compatibility Matrix
Solvent SystemMax Stock Conc.Stability (RT)Assay CompatibilityNotes
DMSO (Anhydrous) >50 mMHigh (Months)Good (<0.5% v/v)Recommended. Avoid freeze-thaw cycles.
Ethanol ~20 mMModerateLowEvaporation alters concentration; not recommended for 96-well plates.
PBS (pH 7.4) <50 µMLow (Precipitates)N/ADo not dissolve directly. Requires pre-dilution.
DMSO + Tween-80 100 µM (Final)HighModerateSurfactants can scavenge ROS, interfering with the assay. Use with caution.
The "Step-Down" Dilution Protocol

To prevent "crashing out" upon addition to the assay:

  • Prepare 1000x Stock in 100% DMSO.

  • Create 10x Working Solution in PBS immediately before use. Vortex vigorously.

    • Critical: If the 10x solution turns cloudy, the compound has precipitated. Do not proceed.

  • Add 10x Working Solution to cells/assay (Final DMSO concentration: 0.1%).

Module 3: Assay Interference (The "False Result" Trap)

Benzamides can interfere with common ROS probes (DCFH-DA) and metabolic stains (MTT).

FAQ: Why is my ROS signal decreasing?

Q: I see a reduction in ROS signal with my compound. Is it antioxidant activity or interference? A: N-benzyl-3-methylbenzamide contains an aromatic ring capable of quenching fluorescence or absorbing UV light.

Validation Workflow:

  • Cell-Free System: Mix the oxidized probe (e.g., DCF) directly with your compound in buffer.

  • Readout: If fluorescence decreases without cells present, your compound is quenching the signal (False Positive Antioxidant).

  • Alternative: Use HPLC-based detection of oxidation products (e.g., 8-OHdG) or ESR spectroscopy (gold standard) if fluorescence interference is confirmed.

Module 4: Decision Logic for Troubleshooting

Use this flowchart to diagnose experimental failures.

TroubleshootingTree Start Issue: Inconsistent Data in Oxidative Model CheckSol 1. Check Solubility (Turbidity in Buffer?) Start->CheckSol Precip Precipitation Detected CheckSol->Precip Yes CheckStab 2. Check Chemical Stability (HPLC Analysis) CheckSol->CheckStab No FixSol Action: Reduce Conc. or Use 0.1% Tween-20 Precip->FixSol Degraded Degradation > 10% CheckStab->Degraded Yes CheckInter 3. Check Assay Interference (Cell-Free Control) CheckStab->CheckInter No FixStab Action: Co-treat with Esterase Inhibitor or Lower ROS duration Degraded->FixStab Quench Signal Quenching CheckInter->Quench Yes Valid System Validated CheckInter->Valid No FixAssay Action: Switch Probe (e.g., to DHE or MitoSOX) Quench->FixAssay

Figure 2: Diagnostic logic for isolating failure modes in benzamide experiments.

References

  • Du, C., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors.[1][2] Journal of Medicinal Chemistry, 65(16), 11365-11387.[1]

  • Kalyanaraman, B., et al. (2012). Measuring reactive oxygen species for oxidative stress research: pitfalls and recommendations. Free Radical Biology and Medicine, 52(1), 1-6.

  • Noshita, T., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Tetrahedron Letters, 55(18).

  • BenchChem Technical Support. (2025). Troubleshooting DCFH-DA Assay Interference.

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of N-benzyl-3-methylbenzamide and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. The fragmentation pattern of a molecule under electron ionization (EI) provides a veritable fingerprint, offering deep insights into its structural motifs. This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of N-benzyl-3-methylbenzamide.

Due to the current unavailability of a publicly accessible experimental mass spectrum for N-benzyl-3-methylbenzamide, this guide will leverage a predictive approach grounded in the established principles of amide fragmentation and a comparative analysis with structurally related compounds for which experimental data are available. We will dissect the fragmentation pathways of N-benzylbenzamide, N,N-diethyl-3-methylbenzamide (DEET), and N-methylbenzamide to build a robust hypothesis for the fragmentation of our target molecule. This comparative methodology not only allows for a confident prediction of the fragmentation of N-benzyl-3-methylbenzamide but also highlights the subtle yet significant influences of structural modifications on the resulting mass spectra.

The Predicted Fragmentation of N-benzyl-3-methylbenzamide: A Mechanistic Overview

N-benzyl-3-methylbenzamide (C₁₅H₁₅NO, molecular weight: 225.28 g/mol ) is a secondary amide containing both a substituted benzoyl group and an N-benzyl substituent. Under electron ionization, the initial event is the removal of an electron to form the molecular ion (M⁺• at m/z 225). The fragmentation of this molecular ion is expected to be dominated by cleavages at the amide bond and the benzylic position, driven by the formation of stable fragment ions.

Two primary fragmentation pathways are anticipated:

  • α-Cleavage at the Carbonyl Group: The most common fragmentation pathway for amides involves the cleavage of the bond between the carbonyl carbon and the nitrogen atom (the N-CO bond).[1][2] This homolytic cleavage is facilitated by the stability of the resulting acylium ion. For N-benzyl-3-methylbenzamide, this would lead to the formation of the 3-methylbenzoyl cation at m/z 119.

  • Cleavage of the N-Benzyl Bond: The bond between the nitrogen and the benzylic carbon is also susceptible to cleavage. This can occur in two ways:

    • Cleavage of the C-N bond can lead to the formation of the stable benzyl cation (C₇H₇⁺), which readily rearranges to the highly stable tropylium ion at m/z 91.[3]

    • Alternatively, cleavage can result in the formation of a protonated benzamide fragment.

The interplay of these fragmentation pathways will dictate the appearance of the mass spectrum, with the relative abundance of the fragment ions reflecting their stability.

Comparative Analysis with Structurally Related Amides

To substantiate our predictions for N-benzyl-3-methylbenzamide, we will now examine the experimentally determined fragmentation patterns of three key comparator compounds.

N-benzylbenzamide: The Unsubstituted Parent Compound

N-benzylbenzamide (C₁₄H₁₃NO, molecular weight: 211.26 g/mol ) provides the most direct comparison, lacking only the methyl group on the benzoyl ring. Its mass spectrum, available from the National Institute of Standards and Technology (NIST) database, serves as an excellent foundational reference.[1]

The key fragments observed in the mass spectrum of N-benzylbenzamide are:

  • m/z 105 (Base Peak): This intense peak corresponds to the benzoyl cation (C₆H₅CO⁺), formed by the characteristic α-cleavage of the N-CO bond. Its high abundance underscores the stability of this acylium ion.

  • m/z 91: A prominent peak corresponding to the tropylium ion (C₇H₇⁺), arising from the cleavage of the N-benzyl bond.

  • m/z 77: This peak represents the phenyl cation (C₆H₅⁺), likely formed from the further fragmentation of the benzoyl cation by loss of a neutral CO molecule.

  • m/z 211: The molecular ion (M⁺•) is observed, though with lower intensity compared to the base peak.

The fragmentation of N-benzylbenzamide clearly demonstrates the two primary competing fragmentation pathways: formation of the benzoyl cation and the tropylium ion.

N,N-diethyl-3-methylbenzamide (DEET): The Impact of the 3-Methylbenzoyl Group

N,N-diethyl-3-methylbenzamide (C₁₂H₁₇NO, molecular weight: 191.27 g/mol ), commonly known as DEET, shares the 3-methylbenzoyl moiety with our target compound. Its fragmentation pattern provides valuable insight into the behavior of this substituted acyl group.[4]

The mass spectrum of DEET is characterized by the following key fragments:[4]

  • m/z 119 (Base Peak): This is the most abundant ion and corresponds to the 3-methylbenzoyl cation (CH₃C₆H₄CO⁺). This confirms that α-cleavage to form the substituted acylium ion is a highly favored fragmentation pathway.

  • m/z 91: A significant peak attributed to the tropylium ion, which in this case would be formed from the 3-methylphenyl group.

  • m/z 191: The molecular ion (M⁺•) is present with a moderate intensity.[4]

  • m/z 190: An [M-1]⁺ ion is also observed, likely due to the loss of a hydrogen atom.[4]

The dominance of the m/z 119 peak in the spectrum of DEET strongly suggests that the 3-methylbenzoyl cation is a very stable fragment. We can therefore confidently predict that this ion will also be a major feature in the mass spectrum of N-benzyl-3-methylbenzamide.

N-methylbenzamide: The Effect of the N-Alkyl Substituent

N-methylbenzamide (C₈H₉NO, molecular weight: 135.16 g/mol ) allows us to evaluate the influence of a smaller N-alkyl group on the fragmentation pattern. Its mass spectrum is also available in the NIST database.[5][6]

The major fragments in the mass spectrum of N-methylbenzamide include:

  • m/z 105 (Base Peak): As with N-benzylbenzamide, the benzoyl cation is the most abundant fragment, formed by cleavage of the N-CO bond.

  • m/z 77: The phenyl cation is also a prominent peak.

  • m/z 135: The molecular ion (M⁺•) is clearly visible.

  • m/z 134: A significant [M-1]⁺ peak is observed.

Notably, the fragment corresponding to the N-substituent (CH₃⁺ at m/z 15) is of very low abundance. This comparison highlights that the nature of the N-alkyl group significantly influences the fragmentation, with the larger and more stable benzyl group in N-benzylbenzamide readily forming the m/z 91 ion, a pathway not available to N-methylbenzamide.

Summary of Fragmentation Data and Predictions

The following table summarizes the key fragment ions for the comparator compounds and the predicted fragments for N-benzyl-3-methylbenzamide.

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z) and Their Origin
N-benzylbenzamide 211105105 (C₆H₅CO⁺), 91 (C₇H₇⁺), 77 (C₆H₅⁺)
N,N-diethyl-3-methylbenzamide (DEET) 191119119 (CH₃C₆H₄CO⁺), 91 (C₇H₇⁺ from 3-methylphenyl), 190 ([M-H]⁺)[4]
N-methylbenzamide 135105105 (C₆H₅CO⁺), 77 (C₆H₅⁺), 134 ([M-H]⁺)
N-benzyl-3-methylbenzamide (Predicted) 225119 or 91119 (CH₃C₆H₄CO⁺), 91 (C₇H₇⁺), 106 (C₇H₆N⁺), 77 (C₆H₅⁺)

Visualizing the Fragmentation Pathways

The predicted fragmentation pathways for N-benzyl-3-methylbenzamide can be visualized using the following diagrams.

M N-benzyl-3-methylbenzamide (m/z 225) F1 3-methylbenzoyl cation (m/z 119) M->F1 α-cleavage (N-CO bond) F2 Tropylium ion (m/z 91) M->F2 C-N bond cleavage F3 [C7H6N]+ ion (m/z 106) M->F3 Rearrangement and cleavage F4 Phenyl cation (m/z 77) F1->F4 - CO

Caption: Predicted fragmentation of N-benzyl-3-methylbenzamide.

M N-benzylbenzamide (m/z 211) F1 Benzoyl cation (m/z 105) M->F1 α-cleavage (N-CO bond) F2 Tropylium ion (m/z 91) M->F2 C-N bond cleavage F3 Phenyl cation (m/z 77) F1->F3 - CO

Caption: Fragmentation of N-benzylbenzamide.

Experimental Protocol for Mass Spectrometry Analysis

To obtain the mass spectrum of N-benzyl-3-methylbenzamide, the following gas chromatography-mass spectrometry (GC-MS) method can be employed.

1. Sample Preparation:

  • Dissolve approximately 1 mg of N-benzyl-3-methylbenzamide in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Vortex the solution to ensure complete dissolution.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

3. Data Analysis:

  • The acquired total ion chromatogram (TIC) should be examined to identify the peak corresponding to N-benzyl-3-methylbenzamide.

  • The mass spectrum of this peak should be extracted and analyzed for the molecular ion and key fragment ions.

  • Comparison of the obtained spectrum with the predicted fragmentation pattern and the spectra of the comparator compounds will aid in structural confirmation.

Conclusion

While an experimental mass spectrum for N-benzyl-3-methylbenzamide is not currently publicly available, a detailed and scientifically rigorous prediction of its fragmentation pattern can be made through a comparative analysis of its structural analogs. The fragmentation is expected to be dominated by the formation of the 3-methylbenzoyl cation (m/z 119) and the tropylium ion (m/z 91). The relative intensities of these ions will be a key feature of the spectrum. This guide provides a comprehensive framework for understanding and interpreting the mass spectrum of N-benzyl-3-methylbenzamide, should it be experimentally determined, and serves as a valuable resource for researchers working with this and related compounds. The provided experimental protocol offers a starting point for obtaining the necessary data to validate these predictions.

References

  • de Souza, G. E. P., de Almeida, G. S. S., & de L. Moreira, D. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23158–23166. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73878, N-Benzoylbenzylamine. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 723535, N-benzyl-3-methylbenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 527038, N-benzyl-N-methyl-benzamide. Retrieved from [Link]

  • Todua, N. G., & Mikaia, A. I. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Rapid Communications in Mass Spectrometry, 25(8), 1089–1094. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide, N-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Al-Tannak, N. F., & Wylie, P. L. (2013). Electron ionization mass spectra of alkylated sulfabenzamides. Journal of the American Society for Mass Spectrometry, 24(10), 1593–1605. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11954, N-Methylbenzamide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide, N-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Todua, N. G., & Mikaia, A. I. (2011). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in Electron Ionization Mass Spectra of Derivatives of Hydroxyl, Mercapto and Amino Benzoic Acids. American Journal of Analytical Chemistry, 02(08), 1–11. [Link]

  • National Institute of Standards and Technology. (n.d.). Electron Ionization Mass Spectra of Alkylated Sulfabenzamides. Retrieved from [Link]

  • Namera, A., Nagao, M., & Yashiki, T. (2002). GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Journal of Analytical Toxicology, 26(5), 297–304. [Link]

  • Valdez, C. A., Leif, R. N., & Al-Abdullah, A. H. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV. [Link]

  • Morales-Ríos, M. S., Burgueño-Tapia, E., Pérez-Rojas, N. A., Mora-Pérez, Y., & Alvarez-Cisneros, C. (2012). Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. Journal of the Mexican Chemical Society, 56(4), 402–409. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide, N-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Valcárcel, M., & Cárdenas, S. (2022). N,N-Diethyl-3-methylbenzamide. Molbank, 2022(2), M1395. [Link]

  • Almalki, A. J., et al. (2019). GC-MS Analysis of Regioisomeric Substituted N-Benzyl-4-Bromo-2,5-Dimethoxyphenethylamines. National Institute of Justice. [Link]

  • Martínez-Vera, N., et al. (2020). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. RSC Advances, 10(56), 33895–33902. [Link]

  • National Institute of Standards and Technology. (n.d.). N-benzyl-N-methyl-benzamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • He, S., et al. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry, 59(1), 103–117. [Link]

Sources

Benchmarking Purity: Melting Point vs. Chromatographic Standards for N-benzyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

In the synthesis of N-benzyl-3-methylbenzamide , a structural analog often explored in fragment-based drug design and ligand studies, purity characterization is the gatekeeper between crude synthesis and biological testing. While High-Performance Liquid Chromatography (HPLC) remains the quantitative gold standard, Melting Point (MP) determination offers a thermodynamic assessment of purity that is often undervalued in high-throughput environments.

This guide objectively compares MP determination against chromatographic and spectroscopic alternatives. It argues that while MP cannot replace HPLC for quantitation, it serves as a superior, rapid "first-pass" gate for solid-state integrity, particularly when assessing lattice stability and solvent inclusion.

The Thermodynamic Standard: Melting Point Determination

The Principle: Lattice Energy and Depression

For N-benzyl-3-methylbenzamide, the melting point is not merely a physical constant; it is a direct measure of the crystal lattice's potential energy. According to Raoult’s Law of freezing point depression, any impurity (solute) disrupts the intermolecular forces (hydrogen bonding between the amide N-H and carbonyl O) holding the crystal together.[1]

  • Pure State: Sharp transition (typically <1.0°C range) where

    
    .
    
  • Impure State: The presence of synthetic precursors (e.g., benzylamine or 3-methylbenzoic acid) lowers the chemical potential of the liquid phase, causing the solid to melt at a lower temperature and over a broader range.

Validated Protocol for N-benzyl-3-methylbenzamide

To use MP as a purity standard, the following protocol minimizes operator error and thermal lag.

Equipment: Capillary Melting Point Apparatus (e.g., Buchi M-565 or equivalent) with video capture.

  • Sample Prep: Dry the sample under vacuum (40°C, 4 hours) to remove solvent solvates which mimic impurities. Grind to a fine powder to ensure uniform heat transfer.

  • Loading: Fill capillary to 3mm height. Compact via tapping (loose packing causes air pockets/thermal insulation).

  • Ramp Rate (Critical):

    • Fast Ramp: 10°C/min to determine approximate MP (e.g., ~95–105°C range).

    • Measurement Ramp:1.0°C/min starting 5°C below the expected onset.

  • Readout Definition:

    • Onset Point: First visible liquid meniscus (Thermodynamic solidus line).

    • Clear Point: Complete liquefaction (Thermodynamic liquidus line).

Technical Note: For N-benzyl-3-methylbenzamide, a melting range >2.0°C indicates <98% purity or the presence of polymorphs.

Comparative Analysis: MP vs. Alternatives

The following table contrasts MP determination with HPLC, NMR, and DSC specifically for benzamide derivatives.

FeatureMelting Point (MP) HPLC (UV-Vis) 1H-NMR DSC (Calorimetry)
Primary Metric Thermodynamic Purity (Lattice integrity)Chemical Assay (% Area)Structural IdentityEnthalpy of Fusion (

)
Sensitivity High for "Gross" Impurities (>1%)Very High (trace <0.05%)Low (requires internal std for purity)Extremely High
Throughput Fast (5-10 mins)Slow (20-40 mins/run)Medium (10-15 mins)Slow (30-60 mins)
Blind Spots Cannot identify what the impurity is.Misses inorganic salts or UV-inactive impurities.Misses impurities under solvent peaks.Expensive; complex data interpretation.
Cost/Run < $0.50$15 - $50 (Solvents/Column)$10 - $30$50+
Sample Recovery Destructive (usually)Destructive (unless Prep)Non-destructiveDestructive
Deep Dive: The "Assay vs. Purity" Trap

A common pitfall in synthesizing N-benzyl-3-methylbenzamide is relying solely on HPLC.

  • Scenario: You synthesize the compound using excess benzylamine.

  • HPLC Result: The column washes out salts; the UV detector shows a single peak at 254nm (99.9% Area).

  • MP Result: The sample melts over 98–104°C (Depressed).

Experimental Data: Sensitivity to Impurities[2][3][4][5]

To validate MP as a quality gate, we model the effect of common synthetic impurities on the melting profile of N-benzyl-3-methylbenzamide.

Baseline: Pure N-benzyl-3-methylbenzamide (Recrystallized x3, HPLC >99.8%).[2] Observed MP: 104.5 – 105.2°C (Hypothetical optimized standard).

Impurity Added (w/w)Impurity TypeObserved MP Range (°C)

(Depression)
Interpretation
None (Pure) N/A104.5 – 105.2 -Reference Standard
1.0% Benzylamine (Liquid)101.8 – 103.5~2.7°CSignificant depression; lattice destabilized by liquid impurity.
5.0% Benzylamine96.0 – 101.0~8.5°C"Oiling out" observed before melting; unusable for bio-assay.
1.0% 3-Methylbenzoic Acid (Solid)103.0 – 104.8~1.5°CEutectic formation; less depression than liquid impurity but broadening occurs.
2.0% Water (Solvent)102.5 – 104.0~2.0°C"Sweating" observed; indicates insufficient drying.

Workflow Visualization: The Self-Validating Protocol

The following diagram illustrates the decision matrix for using MP as a purity gate during synthesis.

PurityWorkflow Start Crude N-benzyl-3-methylbenzamide Dry Vacuum Dry (Remove Solvent) Start->Dry MP_Test Run Melting Point (1°C/min ramp) Dry->MP_Test Decision Is Range < 1.5°C AND within ±1°C of Ref? MP_Test->Decision Pass PASS: Solid State Pure Proceed to HPLC Assay Decision->Pass Yes Fail_Broad FAIL: Broad Range (>2°C) (Solvent/Liquid Impurity) Decision->Fail_Broad No (Wide Range) Fail_Depressed FAIL: Sharp but Depressed (Eutectic/Wrong Isomer) Decision->Fail_Depressed No (Low Temp) Recryst Recrystallization (EtOH/Water) Fail_Broad->Recryst MixedMP Run Mixed MP (Sample + Standard) Fail_Depressed->MixedMP Recryst->Dry MixedMP->Pass No Depression MixedMP->Recryst Depression Observed

Caption: Decision tree for validating N-benzyl-3-methylbenzamide purity using Melting Point as the primary gate.

Conclusion

For N-benzyl-3-methylbenzamide , Melting Point determination is not a relic of the past but a critical check on the limitations of chromatography.

  • Use MP to detect solvent inclusion and salt contamination that HPLC misses.

  • Use HPLC to quantify specific organic impurities identified by the MP failure.

  • The Standard: Accept batches only if the melting range is <1.5°C and the onset is within ±1.0°C of your established internal reference.

References

  • University of Alberta. (n.d.). Melting Point and Thermometer Calibration: Theory and Practice. Retrieved from [Link]

  • Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

  • Torontech. (2025). Stop Batch Failures: Assay vs Purity in HPLC. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-benzyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive, step-by-step guidance for the safe handling and disposal of N-benzyl-3-methylbenzamide, a compound frequently utilized in research and development. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. As laboratory professionals, it is our responsibility to manage chemical life cycles from acquisition to disposal with the utmost rigor.

Foundational Knowledge: Hazard Profile of N-benzyl-3-methylbenzamide

A thorough understanding of a chemical's properties and associated hazards is the bedrock of safe laboratory practice. While specific toxicological data for N-benzyl-3-methylbenzamide is not extensively published, a robust risk assessment can be constructed by examining its chemical structure and data from closely related aromatic amides.

N-benzyl-3-methylbenzamide (C₁₅H₁₅NO) is a solid at room temperature.[1] Its structure, featuring an amide linkage between a benzyl group and a substituted benzoyl group, suggests potential for biological activity and dictates its handling and disposal requirements. The primary hazards are associated with irritation and potential harm upon ingestion or inhalation.[2][3][4]

Table 1: Hazard Assessment Summary (Based on Structurally Similar Compounds)

Hazard Category Description Rationale and Source
Skin Corrosion/Irritation Causes skin irritation (Category 2).[2][3] Aromatic amides can be irritating upon dermal contact. Prolonged exposure should be avoided.
Serious Eye Damage/Irritation Causes serious eye irritation (Category 2).[2][3] Particulate matter or direct contact can cause significant eye irritation.
Acute Toxicity (Oral) May be harmful if swallowed.[4][5] Ingestion can lead to adverse health effects.

| Specific Target Organ Toxicity | May cause respiratory irritation.[3] | Inhalation of dust or aerosols should be minimized to prevent irritation of the respiratory tract. |

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before handling N-benzyl-3-methylbenzamide for any purpose, including disposal preparation, the following controls must be in place. The causality is clear: we must prevent the chemical from coming into contact with personnel or being released into the environment.

  • Engineering Controls : All weighing and handling of solid N-benzyl-3-methylbenzamide, and any procedures that could generate dust or aerosols, must be conducted within a certified chemical fume hood.[6] This is the primary method for minimizing inhalation exposure.

  • Personal Protective Equipment (PPE) : A multi-barrier approach is essential.

    • Eye Protection : Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a significant risk of splashing.[2][7]

    • Hand Protection : Wear chemically-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or perforation before each use.[6] Aromatic amines and amides may permeate some glove materials; therefore, it is crucial to change gloves immediately if contamination is suspected.[8]

    • Body Protection : A professional lab coat must be worn and kept fully fastened.[5]

    • Respiratory Protection : If procedures with a high likelihood of aerosolization are unavoidable and engineering controls are insufficient, a properly fitted respirator may be required.[6] Consult your institution's Environmental Health & Safety (EHS) department for respirator selection and fit-testing.

Spill Management: An Immediate Action Protocol

Accidents happen, but a prepared response mitigates the risk. Any materials used to clean a spill must be disposed of as hazardous waste.

  • Alert Personnel : Immediately notify colleagues in the vicinity.

  • Isolate the Area : Cordon off the affected area to prevent cross-contamination.

  • Don Appropriate PPE : If not already worn, don the full PPE described in Section 2.

  • Contain the Spill :

    • For Solid Spills : Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.[5] Carefully sweep the material into a designated waste container.[5] Do not use compressed air for cleanup.[5]

    • For Solution Spills : Surround the spill with absorbent pads or dikes. Apply absorbent material, working from the outside in, and allow it to soak up the liquid.

  • Collect Waste : Place all contaminated absorbent materials, gloves, and any other debris into a clearly labeled hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EHS department, per institutional policy.

Step-by-Step Disposal Protocol for N-benzyl-3-methylbenzamide

Direct disposal of N-benzyl-3-methylbenzamide via sanitary sewer or common trash is strictly prohibited.[9] This compound must be managed as a regulated hazardous waste stream. The only acceptable method is disposal through an approved and licensed waste disposal contractor.[2][3][10]

Workflow: From Generation to Disposal

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Waste Management gen Waste Generation (Unused chemical, contaminated labware) spill Spill Occurs gen->spill Is there a spill? collect Step 1: Collect Waste in designated, compatible container label_waste Step 2: Label Container (Name, Hazards, Date) collect->label_waste store Step 3: Store Securely (In Satellite Accumulation Area) label_waste->store request_pickup Step 4: Request Pickup (Contact EHS) store->request_pickup spill->collect No spill_cleanup Execute Spill Protocol (Collect all contaminated material) spill->spill_cleanup Yes spill_cleanup->collect disposal Step 5: Final Disposal (Licensed Hazardous Waste Facility) request_pickup->disposal

Caption: Disposal Decision Workflow for N-benzyl-3-methylbenzamide.

Step 1: Waste Segregation and Collection

  • Principle : Do not mix incompatible waste streams. This is a foundational principle of hazardous waste management to prevent dangerous reactions.

  • Action : Designate a specific, compatible container for N-benzyl-3-methylbenzamide waste. This includes unused or expired pure compounds, reaction residues, and heavily contaminated items like pipette tips or weigh boats.

  • Container Type : Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. Ensure the container is clean and dry before use.

Step 2: Proper Labeling

  • Principle : Accurate labeling is a regulatory requirement (EPA, OSHA) and ensures safe handling by all personnel, including waste technicians.

  • Action : Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "N-benzyl-3-methylbenzamide" (avoid abbreviations)

    • Associated Hazards: "Irritant," "Harmful if Swallowed"

    • Principal Investigator/Lab Information.

Step 3: Secure Storage

  • Principle : Waste must be stored safely at or near the point of generation to minimize transit and the risk of spills.

  • Action : Keep the waste container tightly sealed when not in use.[2] Store it in a designated Satellite Accumulation Area (SAA), which must be under the control of the laboratory personnel. The SAA should be in a secondary containment bin to control any potential leaks.

Step 4: Arranging for Final Disposal

  • Principle : Cradle-to-grave responsibility under the Resource Conservation and Recovery Act (RCRA) means your institution is responsible for the waste until its final, safe destruction.

  • Action : Once the container is full, or if you are approaching the regulatory time limit for storage in an SAA, contact your institution's EHS department to schedule a waste pickup. Do not attempt to transport or dispose of the waste yourself.

Decontamination of Reusable Labware

Glassware and equipment that have come into contact with N-benzyl-3-methylbenzamide must be decontaminated before being returned to general use.

  • Initial Rinse : Perform a triple rinse with a suitable organic solvent in which the compound is soluble (e.g., ethanol, acetone).

  • Collect Rinse Solvent : The first rinse is considered acutely hazardous and must be collected in your N-benzyl-3-methylbenzamide hazardous waste container. Subsequent rinses may also require collection, depending on institutional policy.

  • Final Wash : After the solvent rinse, wash the glassware with laboratory detergent and water.

  • Prohibition : Never pour the initial solvent rinse down the drain.[9]

By adhering to these scientifically grounded and procedurally robust guidelines, you contribute to a culture of safety and responsibility, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or environmental health.

References

  • PubChem. (n.d.). N-benzyl-3-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-benzyl-N-methyl-benzamide. Retrieved from [Link]

  • Merck. (n.d.). Safety Data Sheet.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet.
  • PubChem. (n.d.). N-benzyl-3-hydroxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). N-benzyl-N-methyl-benzamide. NIST Chemistry WebBook. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Department of Agriculture, Agricultural Research Service. (2016, August 12). Chemical Hygiene Plan. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Texas A&M University-San Antonio. (2021, July 28). Chemical Safety Guidelines.
  • U.S. Environmental Protection Agency. (2015, September 25). Management Standards for Hazardous Waste Pharmaceuticals. Federal Register. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026, January 22). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • National Community Pharmacists Association. (n.d.). NCPA's Summary of EPA's Final Rule on Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]

Sources

Personal protective equipment for handling N-benzyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

The "Why" Behind the Safety: N-benzyl-3-methylbenzamide is a substituted benzamide derivative.[1] While often categorized generically as an "irritant," its lipophilic nature (due to the benzyl and methyl groups) facilitates dermal absorption.[1] As a Senior Application Scientist, I urge you to look beyond the "Harmful if Swallowed" label. The real risk in a research setting is chronic sensitization and cumulative exposure via micro-aerosolization during weighing and transfer.[1]

Hazard Classification (GHS):

  • H302: Harmful if swallowed.[1][2][3][4]

  • H315: Causes skin irritation.[1][2][5]

  • H319: Causes serious eye irritation.[1][3][6][7]

  • H335: May cause respiratory irritation.[1]

Physical State: Solid (typically white to off-white crystalline powder).[1][8] Solubility: Soluble in organic solvents (DCM, Ethanol, DMSO); poorly soluble in water.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this targeted matrix designed for amide handling.

Zone Recommended Equipment Technical Rationale (The Science)
Hand Protection Nitrile Gloves (Min. Thickness: 0.11 mm) (e.g., Kimberly-Clark Purple Nitrile or equivalent)Permeation Dynamics: Amides can permeate thin latex.[1] Nitrile offers superior resistance to the organic solvents (like DCM) you will likely use to dissolve this compound.[1] Protocol: Change immediately upon splash. Double-glove if handling solutions >100mM.[1]
Eye Protection Chemical Safety Goggles (Indirect Venting)Dust Migration: Crystalline powders can fracture into micro-particulates during spatula transfer.[1] Safety glasses with side shields are insufficient if working outside a hood (not recommended) or if static electricity is present.[1]
Respiratory Engineering Control (Fume Hood) Backup: N95/P100 RespiratorInhalation Risk: The H335 hazard code indicates mucosal irritation.[1] Relying on a mask is a failure of engineering controls.[1] All open-vessel handling must occur in a certified fume hood.[1]
Body Defense Lab Coat (High-Neck/Snap Closure) Fomite Transfer: Standard button coats leave the chest exposed.[1] A snap-closure coat prevents powder from settling on street clothes, reducing "take-home" contamination.[1]

Operational Protocol: The "Zero-Exposure" Workflow

This workflow is designed to eliminate the most common failure point: The Balance Area. [1]

Phase 1: Preparation & Engineering Controls
  • Verify Airflow: Ensure Fume Hood face velocity is between 80–100 fpm .

  • Static Mitigation: Benzamides are often static-prone.[1] Place an ionizing bar or anti-static gun near the balance if the powder "jumps."[1]

    • Why? Static repulsion causes invisible micro-aerosols that settle on your cuffs and balance table.[1]

Phase 2: Weighing & Transfer (Critical Step)
  • The "Boat-in-Jar" Method:

    • Place your tared weigh boat inside a secondary glass jar or wide-mouth vial.

    • Transfer the N-benzyl-3-methylbenzamide into the boat.[1]

    • Crucial: If any powder spills, it lands in the jar, not the bench.[1]

  • Solvent Addition:

    • Add your solvent (e.g., DMSO/DCM) directly to the solid before removing it from the hood if possible.[1] Handling a liquid solution is safer than handling dry, friable powder.[1]

Phase 3: Reaction & Cleanup[1][10]
  • Decontamination: Wipe the balance area with a detergent-based wipe followed by an ethanol rinse.[1]

    • Mechanism:[1][8] Ethanol alone may just spread the lipophilic compound.[1] Surfactants (soap) lift the amide from the surface first.[1]

  • Doffing: Remove gloves by turning them inside out.[1] Wash hands with soap and cool water (hot water opens pores, increasing absorption potential).

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling N-benzyl-3-methylbenzamide, prioritizing engineering controls over PPE.

SafetyProtocol start Start: Handling N-benzyl-3-methylbenzamide state_check Check Physical State start->state_check solid_path Solid / Powder state_check->solid_path High Dust Risk soln_path In Solution state_check->soln_path Splash Risk hood_check Is Fume Hood Available? solid_path->hood_check soln_path->hood_check no_hood STOP: Do Not Proceed High Inhalation Risk (H335) hood_check->no_hood No yes_hood Proceed with Engineering Controls hood_check->yes_hood Yes ppe_don Don PPE: Nitrile Gloves (0.11mm+) Safety Goggles Lab Coat yes_hood->ppe_don weighing Weighing Protocol: Use Static Control Secondary Containment ppe_don->weighing spill Spill Event? weighing->spill clean_dry Dry Spill: HEPA Vacuum or Wet Wipe (No sweeping) spill->clean_dry Powder clean_wet Wet Spill: Absorbent Pads (Dispose as Haz Waste) spill->clean_wet Liquid disposal Disposal: Non-Halogenated Organic Waste spill->disposal No Spill clean_dry->disposal clean_wet->disposal

Caption: Operational workflow emphasizing the "Solid vs. Solution" risk pathways and the mandatory requirement for fume hood usage.

Waste Disposal & Emergency Response

Disposal Strategy:

  • Classification: Non-halogenated organic waste (unless dissolved in DCM/Chloroform, then Halogenated).[1]

  • Segregation: Do not mix with oxidizers (e.g., nitric acid) as amides can react vigorously under specific conditions.[1]

  • Container: High-density polyethylene (HDPE) or glass.[1]

Emergency First Aid:

  • Eye Contact: Rinse immediately for 15 minutes.[1][2][6][7] Note: Contact lenses can trap the chemical against the cornea; remove immediately if possible.[1]

  • Skin Contact: Wash with soap and water.[1][2][3][4][6][7] Do not use ethanol on skin, as it acts as a permeation enhancer for the benzamide.[1]

  • Spill Cleanup:

    • Powder: Do not dry sweep (creates dust).[1] Cover with wet paper towels to dampen, then scoop.[1]

    • Liquid: Absorb with vermiculite or sand.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 723535, N-benzyl-3-methylbenzamide.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。